Permethrin
Description
Overview of Pyrethroid Insecticides and Permethrin's Position
Pyrethroid insecticides represent a significant class of pesticides used globally for controlling a broad range of insect pests. mdpi.comresearchgate.net They are synthetic derivatives of natural pyrethrins (B594832), offering enhanced stability and efficacy. researchgate.netresearchgate.netnih.gov This compound (B1679614) holds a prominent position within this class as one of the most commonly used and extensively researched pyrethroids. mdpi.comresearchgate.netmdpi.com Its widespread adoption is attributed to its effectiveness, relatively low cost, and broad spectrum of activity. epa.govgminsights.com
Historical Context of this compound Synthesis and Introduction
The development of synthetic pyrethroids like this compound was a significant advancement in insecticide chemistry, building upon the known insecticidal properties of natural pyrethrins. This compound was first synthesized in 1973 by a team of agricultural chemists at the Rothamsted Experimental Station, led by Michael Elliott. wikipedia.orgnih.goviarc.fr Their work aimed to create photostable analogs of natural pyrethrins that would be effective for agricultural use. wikipedia.orgnih.govwho.int this compound was subsequently first marketed in 1977. nih.goviarc.fr The synthesis involves the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. wikipedia.orgiarc.frwho.int
Isomeric Forms of this compound and Their Significance in Research
This compound is a chiral molecule, meaning it exists as stereoisomers due to the chiral centers in its cyclopropane (B1198618) ring. who.intherts.ac.ukresearchgate.net Technical-grade this compound is typically a mixture of four stereoisomers: [1R,trans], [1R,cis], [1S,trans], and [1S,cis]. who.intfao.orgeuropa.eu These are present in varying ratios depending on the synthesis method, commonly around 40:60 or 25:75 cis:trans. nih.goviarc.frfao.org
The different isomeric forms are significant in research because they exhibit variations in insecticidal activity, metabolism, and environmental fate. who.intfao.org The cis-isomers are generally considered more insecticidally potent and more toxic than the trans-isomers. rroij.comfao.orgeuropa.eu Research has also explored the stereoselective effects of this compound isomers, including differences in absorption, cellular uptake, and potential endocrine-disrupting activity against receptors like the androgen receptor. mdpi.comresearchgate.net Studies in rats, for instance, have shown higher levels of cis-permethrin (B1144874) compared to trans-permethrin (B105639) in various organs after oral administration. mdpi.com
Isomeric Composition of Technical-Grade this compound
| Isomer Ratio (cis:trans) | Approximate Percentage of (±)-cis Isomer | Approximate Percentage of (±)-trans Isomer | Source |
| 2:3 | Minimum 35% to Maximum 55% | Minimum 45% to Maximum 65% | nih.goviarc.fr |
| 1:3 | - | - | nih.goviarc.fr |
| 40:60 | ~40% | ~60% | nih.govrroij.comiarc.frwho.intfao.org |
| 25:75 | ~25% | ~75% | nih.goviarc.freuropa.eu |
| 80:20 | ~80% | ~20% | europa.eu |
Note: Technical-grade this compound contains a mixture of four stereoisomers: [1R,trans], [1R,cis], [1S,trans], and [1S,cis]. The ratios above refer to the proportion of cis to trans isomers.
Broad Spectrum Insecticidal Activity and Target Organisms in Research
This compound is known for its broad-spectrum insecticidal activity, affecting a wide range of insects. wikipedia.orgnih.govmarketresearchfuture.comherts.ac.uk Its mode of action involves disrupting the nervous system of insects by interfering with sodium channels in nerve cell membranes, leading to delayed repolarization, muscle spasms, paralysis, and ultimately death. rroij.comherts.ac.ukorst.edunih.gov this compound can be effective through both contact and ingestion, and it also exhibits a slight repellent effect. herts.ac.ukorst.eduorst.edu
Research has investigated this compound's efficacy against numerous target organisms across different orders, including Lepidoptera, Hemiptera, Diptera, and Coleoptera. nih.gov It is effective against all growth stages of insects, particularly larvae. nih.gov Specific target pests studied include mosquitoes, fleas, ticks, moths, and termites. marketresearchfuture.commdpi.com In public health research, this compound is extensively studied for its use in controlling disease vectors like mosquitoes, which transmit diseases such as malaria, dengue, and Zika. epa.govmarketresearchfuture.commarketdataforecast.comgminsights.comalliedmarketresearch.com Agricultural research focuses on its use against pests affecting crops like cotton, wheat, maize, and alfalfa. wikipedia.orgnih.govgminsights.comalliedmarketresearch.comiarc.fr
While highly effective against target insects, research also examines this compound's impact on non-target organisms. This compound is known to be highly toxic to honeybees, fish, and aquatic invertebrates due to its effect on sodium channels. epa.govherts.ac.ukorst.edu However, mammals and birds are generally less susceptible due to differences in sodium channel sensitivity, more rapid metabolism, and larger body size. rroij.comorst.eduresearchgate.net Research continues to explore the environmental implications of this compound use, including its effects on aquatic ecosystems and beneficial insects. epa.govmdpi.comorst.eduresearchgate.net
Global Research Landscape and Usage Trends
The research landscape surrounding this compound is global and diverse, reflecting its widespread use. Studies are conducted across various disciplines, including chemistry, toxicology, environmental science, entomology, and public health. Research focuses on understanding its synthesis, properties, efficacy against different pests, environmental fate, and potential impacts on non-target organisms.
This compound is one of the most commonly used insecticides worldwide, with significant applications in agriculture and public health. wikipedia.orgwho.int Approximately 60% of the this compound produced is used on cotton crops. nih.goviarc.fr Its use in public health, particularly for mosquito control through treated bed nets and indoor residual spraying, is a major driver of global demand, especially in regions affected by vector-borne diseases. marketresearchfuture.commarketdataforecast.comgminsights.comalliedmarketresearch.com Research also explores its use in animal health, textile treatment (e.g., insect-repellent clothing), and wood protection. marketresearchfuture.comgminsights.com
Geographically, North America and Europe have historically been major markets for this compound, but the Asia-Pacific region is experiencing rapid growth in demand, largely driven by its extensive agricultural sector. marketresearchfuture.commarketdataforecast.com Research trends include the development of new formulations, studies on insecticide resistance in pest populations, and further investigation into its environmental behavior and potential long-term effects. marketresearchfuture.commdpi.comresearchgate.netmdpi.com Global research efforts also aim to balance the benefits of this compound in pest and vector control with the need to mitigate potential risks to the environment and non-target species. epa.gov
Global this compound Market Insights (Illustrative Data Points from Research)
| Metric | Value (Approximate) | Year (Cited) | Source |
| Market Size (USD Billion) | 1.61 | 2024 | marketresearchfuture.com |
| Projected Market Size (USD Billion) | 2.44 | 2034 | marketresearchfuture.com |
| Projected CAGR (%) (2025-2034) | 4.30 | 2025 | marketresearchfuture.com |
| Market Size (USD Million) | 195.1 | 2022 | datamintelligence.com |
| Projected Market Size (USD Million) | 322.9 | 2030 | datamintelligence.com |
| Projected CAGR (%) (2023-2030) | 6.5 | 2023 | datamintelligence.com |
| Market Size (USD Billion) | 200.98 | 2023 | marketdataforecast.com |
| Projected Market Size (USD Billion) | 357.26 | 2032 | marketdataforecast.com |
| Projected CAGR (%) (2024-2032) | 6.6 | 2024 | marketdataforecast.com |
| Market Size (USD Million) | 235.5 | 2024 | gminsights.com |
| Projected Market Size (USD Million) | 443.1 | 2034 | gminsights.com |
| Projected CAGR (%) (2025-2034) | 6.6 | 2025 | gminsights.com |
| Percentage of Production used on Cotton | ~60% | - | nih.goviarc.fr |
| Percentage of US Mosquito Control Treated Acres | 9-10 million out of 32-39 million | - | epa.govresearchgate.netmdpi.com |
Note: Market data can vary between reports and is subject to change. The figures above represent data points found in the cited research.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
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InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |
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InChI Key |
RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
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Molecular Formula |
C21Cl2H20O3, C21H20Cl2O3 | |
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DSSTOX Substance ID |
DTXSID8022292 | |
| Record name | Permethrin | |
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Molecular Weight |
391.3 g/mol | |
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Physical Description |
Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |
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Boiling Point |
>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |
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Solubility |
In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |
| Record name | Permethrin | |
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Density |
1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |
CAS No. |
52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |
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| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Melting Point |
<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |
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| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Permethrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | PERMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanisms of Action and Neurobiological Research
Exploration of Secondary Molecular Targets and Pathways
Endocrine Disruption Research and Hormone Receptor Interactions
Research suggests that permethrin (B1679614) may possess endocrine-disrupting properties, potentially interacting with hormone receptors. Studies using recombinant yeasts expressing human estrogen and androgen receptors have shown that this compound can act as a weak estrogen agonist researchgate.netoup.com. Furthermore, some metabolites and environmental degradation products of this compound, such as 3-phenoxybenzyl alcohol, have demonstrated both estrogenic and antiandrogenic activity, with potentially greater potency than the parent compound researchgate.netoup.com. Other derivatives, like 3-phenoxybenzoic acid and the cyclopropane (B1198618) acid derivative, have shown antiestrogenic activity oup.com. In vivo studies in rats have also suggested that this compound might have estrogen-like effects in females and antiandrogen-like effects in males researchgate.net. Docking simulations have indicated that this compound stereoisomers can potentially interfere with the function of the androgen receptor, suggesting a possible link to male reproductive dysfunction nih.govresearchgate.net.
Oxidative Stress Induction and Associated Cellular Mechanisms
This compound exposure has been linked to the induction of oxidative stress in various organisms, including mammals capes.gov.brdergipark.org.trnih.gov. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products mdpi.com.
Reactive Oxygen Species (ROS) Generation
Studies have shown that this compound can increase the generation of reactive oxygen species (ROS) mdpi.comnih.govresearchgate.neteaht.orgnih.gov. This increased ROS production is considered a primary event leading to oxidative damage researchgate.netekb.eg. Mitochondria, particularly complex I and to a lesser extent complex III of the electron transport system, are significant sources of ROS production, and this compound has been shown to alter mitochondrial function, contributing to increased oxidative stress mdpi.com. Cytochrome P450 enzymes, involved in this compound metabolism, can also contribute to ROS generation mdpi.com.
Antioxidant Enzyme System Modulation (e.g., SOD, CAT, GPx, GST)
This compound exposure can modulate the activity of the endogenous antioxidant enzyme system, which is the body's defense against oxidative stress eaht.orgbiointerfaceresearch.com. These enzymes include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione S-Transferase (GST) eaht.orgbiointerfaceresearch.comnih.gov. Research findings on the effects of this compound on these enzymes can vary depending on the tissue, dose, and duration of exposure.
Studies in rats have shown that this compound can alter the activities of SOD, CAT, and GPx in different brain regions, sometimes showing dose-dependent effects mdpi.comeaht.orgnih.gov. For instance, some studies report decreased activities of SOD, CAT, and GPx in brain regions like the prefrontal cortex, hippocampus, and cerebellum following this compound exposure eaht.orgnih.gov. Conversely, other studies have observed an increase in the activities of these enzymes in various brain areas, suggesting an initial compensatory response to oxidative stress mdpi.com. In the liver, this compound treatment has been shown to decrease the activity of CAT, GST, and GPx biointerfaceresearch.com. Studies in other organisms, like clams, have also shown increased activity of SOD, CAT, and GST in digestive glands after this compound exposure nih.govresearchgate.netresearchgate.net.
Here is a summary of findings on the modulation of antioxidant enzymes by this compound:
| Enzyme | Tissue/Organism | Observed Effect (vs. Control) | Reference(s) |
| SOD | Rat brain (various) | Altered (decrease/increase) | mdpi.com, nih.gov, eaht.org |
| CAT | Rat brain (various) | Altered (decrease/increase) | mdpi.com, nih.gov, eaht.org |
| GPx | Rat brain (various) | Altered (decrease/increase) | mdpi.com, nih.gov, eaht.org |
| GST | Rat liver | Decreased | biointerfaceresearch.com |
| CAT | Rat liver | Decreased | biointerfaceresearch.com |
| GPx | Rat liver | Decreased | biointerfaceresearch.com |
| SOD | Clam digestive gland | Increased | nih.gov, researchgate.net, researchgate.net |
| CAT | Clam digestive gland | Increased | nih.gov, researchgate.net, researchgate.net |
| GST | Clam digestive gland | Increased | nih.gov, researchgate.net, researchgate.net |
Lipid Peroxidation and Cellular Damage
Increased ROS generation induced by this compound can lead to lipid peroxidation, a process where free radicals damage lipids in cell membranes mdpi.comeaht.orgnih.govekb.eg. Malondialdehyde (MDA) is a common biomarker used to assess lipid peroxidation ekb.egnih.gov. Studies have consistently shown an increase in MDA levels in various tissues, including the brain and liver, following this compound exposure, indicating the occurrence of lipid peroxidation and associated cellular damage mdpi.comdergipark.org.treaht.orgekb.egbiointerfaceresearch.comnih.gov. This damage to cellular membranes can compromise cell function and integrity ekb.eg. This compound has also been shown to induce DNA damage and apoptosis researchgate.netnih.govniscpr.res.in.
Neuroinflammation and Neurodegeneration Studies
Research indicates that this compound exposure can contribute to neuroinflammation and potentially neurodegeneration mdpi.comnih.govfrontiersin.org. Neuroinflammation involves the activation of glial cells, such as microglia and astrocytes, and the release of pro-inflammatory mediators mdpi.comnih.govfrontiersin.org.
Studies have shown that this compound can activate microglia and astrocytes and increase the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in the brain mdpi.comnih.gov. This inflammatory response is considered to play a role in the neurotoxicity and neurodegenerative effects associated with this compound mdpi.comnih.govfrontiersin.org.
Impact on Brain Regions (e.g., Prefrontal Cortex, Hippocampus, Cerebellum)
This compound has been shown to exert neurotoxic effects on specific brain regions, including the prefrontal cortex, hippocampus, and cerebellum mdpi.comnih.govaphrc.orgnih.gov. These regions are crucial for cognitive function, memory, and motor control nih.govaphrc.org.
Studies in rats have demonstrated that this compound exposure can lead to degenerative changes in the microarchitecture of these brain regions, including the presence of chromatolytic cells, indicative of neuronal damage nih.govaphrc.org. This compound has also been associated with decreased neurogenesis in the hippocampus and a partial loss of neurons mdpi.com. Furthermore, this compound can inhibit neuronal activity in hippocampal glutamatergic networks mdpi.com.
This compound's impact on these brain regions is also reflected in altered levels of various biomarkers. For instance, studies have shown dose-dependent increases in lipoperoxidation and carbonylated proteins in the cerebellum, cerebral cortex, cerebral hemispheres, and medulla following this compound exposure mdpi.com. Pro-inflammatory cytokine levels, such as TNF-α, IL-1β, and IL-6, have also been found to increase in a dose-dependent manner in different brain tissues, with significant changes observed in the cerebellum mdpi.com.
The modulation of antioxidant enzymes by this compound has also been observed in these specific brain regions, with varying effects on SOD, CAT, and GPx activities mdpi.comeaht.orgnih.gov. Early life exposure to this compound has been shown to induce long-term changes in the expression of genes and proteins important for neuronal function and inflammatory responses in the striatum, hippocampus, and cerebellum, suggesting potential long-lasting neurobiological consequences researchgate.netunicam.itresearchgate.net.
Here is a summary of observed changes in specific brain regions:
| Brain Region | Observed Effects | Reference(s) |
| Prefrontal Cortex | Degenerative changes, chromatolytic cells, altered antioxidant enzyme activity, increased MDA, activated astrocytes | nih.gov, aphrc.org, nih.gov |
| Hippocampus | Degenerated/dead neurons, decreased neurogenesis, inhibited glutamatergic networks, neuroinflammation | mdpi.com, nih.gov, eaht.org, aphrc.org |
| Cerebellum | Degenerative changes, chromatolytic cells, altered antioxidant enzyme activity, increased lipoperoxidation, neuroinflammation | mdpi.com, nih.gov, eaht.org, aphrc.org |
| Cerebral Cortex | Increased lipoperoxidation, carbonylated proteins | mdpi.com |
| Cerebral Hemispheres | Increased lipoperoxidation, carbonylated proteins | mdpi.com |
| Medulla | Increased lipoperoxidation, carbonylated proteins | mdpi.com |
Effects on Neurotransmitters and Neural Signaling
This compound's primary mode of action involves its interaction with voltage-gated sodium channels (VGSCs) in the nerve cell membranes. This interaction leads to a prolongation of the open state of these channels, disrupting the normal influx and efflux of sodium ions essential for the generation and transmission of nerve impulses drugbank.compatsnap.comservice.gov.uknih.govtandfonline.com. This prolonged opening causes delayed repolarization and can result in repetitive firing of neurons and membrane depolarization service.gov.uktandfonline.comsci-hub.se. This hyperexcitability is a key factor in the neurotoxicity observed nih.gov.
Beyond its primary effects on sodium channels, research indicates that this compound can influence other components of the nervous system, including neurotransmitter systems. Studies have investigated its impact on various neurotransmitters and their associated receptors and enzymes.
Effects on Acetylcholine (B1216132):
This compound has been shown to affect the cholinergic system. In vitro and in vivo studies have indicated that this compound can lead to increased levels of acetylcholine (ACh) and acetylcholinesterase (AChE) nih.gov. This suggests a potential disruption in the normal breakdown and signaling of acetylcholine, an important neurotransmitter involved in muscle activation and other neural functions.
Effects on GABA:
While Type I pyrethroids like this compound are primarily known for their effects on sodium channels, some research suggests potential interactions with gamma-aminobutyric acid (GABA) receptors, particularly at higher concentrations nih.govfrontiersin.org. GABA is the principal inhibitory neurotransmitter in the vertebrate central nervous system. Some studies indicate that pyrethroids can inhibit the GABA receptor, potentially contributing to hyperexcitability and convulsions nih.gov. However, the relevance of pyrethroid interactions with the GABA receptor complex in insects compared to mammals is not entirely clear annualreviews.org. Studies in trout brain synaptoneurosomes showed that this compound can indirectly interfere with the function of GABAA receptors, reducing GABA-dependent chloride influx. This effect was sensitive to tetrodotoxin (B1210768) (TTX), suggesting it was mediated through the activation of voltage-dependent sodium channels nih.gov.
Effects on Glutamate (B1630785):
Research has also explored this compound's effects on glutamate, the primary excitatory neurotransmitter in the vertebrate central nervous system. Acute low doses of this compound have been shown to increase spontaneous glutamate release from hippocampal neurons mdpi.com. A study using hippocampal neuronal cultures found that this compound increased the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating an increased probability of glutamate release from the presynaptic terminal researchgate.net. This effect was found to be calcium-dependent but independent of voltage-gated sodium or N- or P/Q-type voltage-gated calcium channels, suggesting an alteration in intracellular calcium dynamics at the presynaptic terminal researchgate.netnih.gov. Increased glutamate release can contribute to an imbalance between excitatory and inhibitory neurotransmission mdpi.com.
Effects on Other Neurotransmitters and Signaling Pathways:
Studies in rats have investigated the effects of this compound on regional levels of biogenic amine metabolites and amino acid neurotransmitters. Oral administration of this compound at certain doses led to increased levels of 5-HIAA (a serotonin (B10506) metabolite) in several brain regions, including the hypothalamus, brain stem, hippocampus, and striatum. MHPG (a norepinephrine (B1679862) metabolite) was increased in the hypothalamus and brain stem, while norepinephrine itself was decreased at higher doses. DOPAC and HVA (dopamine metabolites) were increased in the striatum, while dopamine (B1211576) levels were unaffected. Aspartate levels were increased in the brain stem and striatum, and glutamate was increased in the brain stem. However, levels of taurine, glutamine, glycine, and GABA were not significantly affected in this study nih.gov.
This compound has also been shown to interact with voltage-sensitive calcium channels, potentially contributing to neurotransmitter release patsnap.comresearchgate.net. However, some studies suggest that this compound may not directly evoke calcium influx in certain neuronal cultures nih.govresearchgate.net.
Furthermore, this compound exposure has been linked to the activation of microglial cells, which are involved in neuroinflammation. This activation may be mediated through interactions with VGSCs in microglia, leading to intracellular sodium accumulation and the release of pro-inflammatory cytokines like TNF-α and IL-6 mdpi.comnih.govjeom.org. These cytokines can potentially alter the balance of excitatory and inhibitory neurotransmission mdpi.com.
Detailed research findings on the effects of this compound on neurotransmitters and neural signaling are often derived from in vitro studies using neuronal cultures or synaptosomes, and in vivo studies in animal models. These studies utilize techniques such as patch-clamp recordings to measure ion channel activity and neurotransmitter release, as well as biochemical analyses to quantify neurotransmitter and metabolite levels in different brain regions.
| Neurotransmitter/System | Observed Effect of this compound | Study Type | Reference |
|---|---|---|---|
| Sodium Channels | Prolonged opening, delayed repolarization, repetitive firing | In vitro, In vivo | drugbank.compatsnap.comservice.gov.uknih.govtandfonline.com |
| Acetylcholine | Increased levels of ACh and AChE | In vitro, In vivo | nih.gov |
| GABA | Potential inhibition of receptor (higher doses), indirect interference with chloride influx via sodium channels | In vitro, In vivo | nih.govfrontiersin.orgnih.gov |
| Glutamate | Increased spontaneous release from hippocampal neurons, increased mEPSC frequency | In vitro | mdpi.comresearchgate.netnih.gov |
| Serotonin (5-HIAA) | Increased levels in specific brain regions | In vivo (Rat) | nih.gov |
| Norepinephrine (MHPG) | Increased MHPG in specific brain regions, decreased NE at high doses | In vivo (Rat) | nih.gov |
| Dopamine (DOPAC, HVA) | Increased metabolites in striatum, DA levels unaffected | In vivo (Rat) | nih.gov |
| Aspartate | Increased levels in brain stem and striatum | In vivo (Rat) | nih.gov |
| Calcium Channels | Potential interaction, but direct influx not consistently observed | In vitro, In vivo | patsnap.comresearchgate.netnih.govresearchgate.net |
| Microglial Activation | Activation leading to pro-inflammatory cytokine release | In vitro, In vivo | mdpi.comnih.govjeom.org |
This table summarizes some of the reported effects of this compound on various neurotransmitters and related signaling components based on the provided search results.
Permethrin Resistance: Genetic and Molecular Basis
Mechanisms of Resistance Development
Resistance to permethrin (B1679614) primarily arises through two major mechanisms: alterations at the target site, rendering the insecticide less effective, and enhanced metabolic detoxification, where the organism breaks down the this compound molecule more efficiently nih.govsemanticscholar.org.
Target-Site Insensitivity: Voltage-Gated Sodium Channel (VGSC) Mutations (kdr mutations)
This compound exerts its insecticidal effect by disrupting the normal function of voltage-gated sodium channels (VGSCs) in the nervous system, leading to delayed repolarization, hyperexcitation, paralysis, and ultimately death patsnap.comfrontiersin.org. Target-site insensitivity occurs when mutations in the genes encoding these sodium channels alter their structure, reducing this compound's ability to bind or affect channel gating nih.govfrontiersin.org. These mutations are commonly referred to as "kdr" (knockdown resistance) mutations because they were initially associated with resistance to the rapid knockdown effect of pyrethroids and DDT, which share a common target site nih.govwho.intnih.gov.
Several kdr mutations have been identified in the α-subunit gene of the VGSC across various insect species resistant to this compound nih.govmdpi.comnih.gov. These mutations, often single nucleotide polymorphisms (SNPs), result in amino acid substitutions that modify the channel's sensitivity to this compound nih.govnih.gov. For example, in head lice (Pediculus humanus capitis), three key mutations, M815I, T917I, and L920F, located in domain II of the VGSC, have been linked to reduced this compound susceptibility mdpi.comnih.gov. The T917I mutation, alone or in combination with others, appears to play a principal role in conferring resistance in this species nih.govnih.gov. In Aedes aegypti mosquitoes, kdr mutations such as V1016G/I and F1534C are associated with pyrethroid resistance who.intplos.orgwho.int. Studies have shown that mosquitoes homozygous for the F1534C mutation exhibit resistance to type I pyrethroids like this compound, and the co-occurrence of V1016I and F1534C mutations can lead to even higher levels of resistance plos.org.
The presence and frequency of these kdr mutations can vary geographically and among different populations of the same species, reflecting varying selection pressures from insecticide use nih.gov. Molecular techniques like quantitative sequencing and real-time PCR are used to monitor the frequency of kdr alleles in pest populations, providing valuable data for resistance management nih.gov.
Metabolic Resistance: Enhanced Detoxification Enzyme Activity
Metabolic resistance involves the increased capacity of an organism to detoxify or metabolize this compound into less toxic compounds, thereby reducing the effective dose that reaches the target site nih.govsemanticscholar.org. This enhanced detoxification is often mediated by the overexpression or increased activity of specific enzyme families, including Cytochrome P450 monooxygenases, Glutathione (B108866) S-Transferases, and Carboxylesterases researchgate.netsemanticscholar.orgnih.gov.
Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes involved in metabolizing a wide range of endogenous and exogenous compounds, including insecticides mdpi.comnih.gov. Enhanced CYP activity is a significant mechanism of this compound resistance in many insects nih.govoup.comtums.ac.ir. These enzymes typically introduce a hydroxyl group into the this compound molecule, making it more water-soluble and easier to excrete nih.gov.
Research has identified specific CYP genes associated with this compound resistance in various pest species. For instance, in the house fly (Musca domestica), several CYP genes are constitutively overexpressed in resistant strains, and some are further induced upon exposure to this compound, indicating their direct involvement in detoxification auburn.edu. In Anopheles funestus mosquitoes, overexpression of CYP6P9a and CYP6P9b genes has been linked to this compound resistance researchgate.netnih.gov. Studies in Aedes aegypti have also shown that CYP-mediated detoxification is a primary mechanism of pyrethroid resistance, with specific CYPs like CYP6N12 and CYP6M11 being overexpressed in resistant populations after this compound exposure nih.govbiorxiv.org. The level of CYP activity can correlate with the degree of this compound resistance observed in field-collected strains tums.ac.ir.
Glutathione S-Transferases (GSTs) are another family of detoxification enzymes that play a role in this compound resistance, although their contribution can vary depending on the species and population patsnap.comportlandpress.commdpi.com. GSTs catalyze the conjugation of reduced glutathione to hydrophobic substrates, facilitating their detoxification and excretion biorxiv.orgnih.govnih.gov.
Elevated GST activity or expression has been observed in this compound-resistant populations of various pests, including scabies mites (Sarcoptes scabiei) and mosquitoes nih.govnih.govmdpi.comusc.edu.au. In scabies mites, increased GST activity has been linked to this compound tolerance, and the addition of a GST inhibitor can restore this compound susceptibility, confirming the enzyme's role in detoxification nih.govmdpi.comusc.edu.au. In Anopheles funestus, the GSTe2 gene was found to be significantly upregulated in this compound-resistant mosquitoes researchgate.netnih.gov. While GSTs can contribute to this compound resistance, their role might be less pronounced compared to other mechanisms in some species researchgate.net.
Carboxylesterases (also known as aliesterases or carboxylic ester hydrolases) are enzymes that hydrolyze ester bonds in various substrates, including some insecticides frontiersin.orgfiocruz.br. Enhanced carboxylesterase activity has been implicated in this compound resistance in several insect species nih.govfrontiersin.orgresearchgate.netnih.gov. These enzymes can directly metabolize this compound or its metabolites, contributing to reduced toxicity frontiersin.orgnih.gov.
Studies on German cockroaches (Blattella germanica) and house flies have shown elevated esterase activity in this compound-resistant strains researchgate.netresearchgate.netnih.gov. In brown dog ticks (Boophilus microplus), increased esterase activity was identified as the most important metabolic detoxification mechanism contributing to this compound resistance, followed by increased CYP activity researchgate.net. Functional studies expressing specific carboxylesterase genes from resistant insects in cell lines have demonstrated their ability to metabolize this compound and confer increased tolerance frontiersin.orgnih.govnih.gov. While carboxylesterases play a role, the specific contribution of different hydrolase families to this compound resistance can vary across species ird.fr.
Glutathione S-Transferases (GSTs)
Genetic Studies of Resistance Inheritance
Genetic studies are essential for understanding how this compound resistance is passed from one generation to the next and the number of genes involved. These studies typically involve crossing resistant and susceptible strains and analyzing the resistance levels in the progeny (F1, F2, and backcross generations) researchgate.netoup.com.
Studies on the inheritance of this compound resistance have revealed varying genetic complexities depending on the species. In some cases, resistance appears to be controlled by a single major gene, while in others, it is a polygenic trait involving multiple genes researchgate.netoup.comoup.com. For example, in the Santa Luiza strain of the southern cattle tick (Boophilus microplus), reciprocal crossing experiments suggested that this compound resistance was inherited as an incomplete recessive trait controlled by one major gene researchgate.netoup.com.
In contrast, studies on the house fly (Musca domestica) and the mosquito Culex quinquefasciatus have indicated that this compound resistance is often a multigenic trait researchgate.netoup.com. Analysis of backcross and F2 generations in Culex quinquefasciatus suggested that this compound resistance did not follow a monogenic inheritance model, indicating the involvement of more than one gene oup.com. The inheritance pattern can also be influenced by the parental strain, with studies in Aedes aegypti showing both partly recessive and slightly dominant inheritance depending on whether the resistant parent was male or female nih.gov. This suggests potential interactions between resistance genes and sex-determining loci or maternal effects nih.gov.
Genetic linkage analysis can help identify the chromosomal location of genes contributing to resistance. In the house fly, some CYP genes involved in this compound detoxification have been mapped to specific autosomes correlated with resistance linkage auburn.edu. Understanding the genetic basis of inheritance is crucial for predicting the rate at which resistance is likely to spread in a population and for designing effective resistance management strategies, such as deploying insecticides in rotation or combination arizona.edu.
Here is a table summarizing some of the key findings on the inheritance of this compound resistance:
| Species | Inheritance Pattern | Number of Genes Involved | Notes | Source |
| Boophilus microplus | Incomplete recessive | One major gene | Reciprocal crosses showed no significant maternal effect. | researchgate.netoup.com |
| Musca domestica | Multigenic, autosomal, incompletely recessive | More than one gene | Genetic basis can vary between populations. | researchgate.netoup.com |
| Aedes aegypti | Partly recessive to slightly dominant | Multiple genes | Inheritance influenced by parental sex; associated with sex locus. | nih.gov |
| Culex quinquefasciatus | Incomplete recessive, autosomal | More than one gene | Did not follow a monogenic model. | oup.com |
| Heliothis virescens | Autosomal, incompletely dominant | Single gene | Based on crossing and backcrossing experiments. | arizona.edu |
Inheritance Patterns
Studies investigating the inheritance patterns of this compound resistance have revealed variations depending on the insect species and the specific resistance mechanisms involved. In some cases, resistance has been found to be inherited as a partly recessive trait. For example, research on Aedes aegypti mosquitoes showed that larval this compound resistance was partly recessive, with a degree of dominance (D) estimated at -0.31 when the resistant parent was male nih.gov. Conversely, the same study found resistance to be slightly dominant (D = 0.19) when the resistant parent was female, suggesting potential maternal or paternal effects on inheritance nih.gov. In Anopheles stephensi, larval this compound resistance was suggested to be inherited as a monofactorial semidominant character with no indication of sex linkage, while adult resistance was characterized as a polyfactorial partially recessive character liverpool.ac.uk. In the cattle tick Boophilus microplus, this compound resistance was found to be inherited as an incomplete recessive trait with no significant maternal effect researchgate.netoup.com. Studies on house flies (Musca domestica) have also indicated that this compound resistance can be autosomal and incompletely recessive researchgate.net.
These findings highlight the diverse genetic architecture underlying this compound resistance across different species, ranging from control by a single gene (monogenic) to multiple genes (polygenic) entomologyjournals.comoup.com.
| Species | Life Stage | Inheritance Pattern | Dominance (D) | Sex Linkage | References |
|---|---|---|---|---|---|
| Aedes aegypti | Larva | Partly Recessive (♂ parent) | -0.31 | No | nih.gov |
| Aedes aegypti | Larva | Slightly Dominant (♀ parent) | 0.19 | No | nih.gov |
| Anopheles stephensi | Larva | Monofactorial Semidominant | Not specified | No | liverpool.ac.uk |
| Anopheles stephensi | Adult | Polyfactorial Partially Recessive | Not specified | No | liverpool.ac.uk |
| Boophilus microplus | Larva | Incomplete Recessive | -0.700, -0.522 | No | researchgate.netoup.com |
| Musca domestica | Not specified | Autosomal Incompletely Recessive | Not specified | Not specified | researchgate.net |
| Culex pipiens quinquefasciatus | Not specified | Partially Recessive (d-cis selected) | -0.15 to -0.35 | No | oup.com |
| Culex pipiens quinquefasciatus | Not specified | Co dominant (d-trans selected) | -0.014 to 0.14 | No | oup.com |
| Aedes aegypti from Bandung | Not specified | Recessive, Autosomal, Monogenic | Not specified | Not specified | entomologyjournals.com |
Linkage Analysis and Gene Mapping
Linkage analysis and gene mapping are powerful tools used to identify the chromosomal locations of genes conferring insecticide resistance. Early studies relied on morphological markers, but the advent of molecular markers like microsatellites and SNPs has greatly improved resolution, allowing for the identification of quantitative trait loci (QTL) controlling polygenic traits nih.gov.
Research in Anopheles gambiae, a major malaria vector, has utilized genetic mapping to identify QTL associated with this compound resistance. Studies have identified significant QTL on chromosomes 2L and 3R that are linked to pyrethroid resistance nih.govresearchgate.net. These findings have been consistent in both laboratory strains and field populations, suggesting a conserved genetic basis for resistance in this species nih.gov. In Aedes aegypti, QTL mapping has also been employed to identify genomic regions associated with this compound resistance, revealing associations with the para sodium channel gene and an esterase marker nih.gov. Selection with this compound and amitraz (B1667126) in Boophilus microplus led to increased resistance to both acaricides, indicating a close linkage between the genes responsible for resistance to these compounds researchgate.netoup.com.
Genetic mapping has been instrumental in linking target-site insensitivity mechanisms, such as kdr mutations in the voltage-gated sodium channel gene (Vgsc), to this compound resistance oup.comnih.gov. These mutations, often single nucleotide polymorphisms (SNPs), are a primary mechanism of knockdown resistance nih.govmdpi.comnih.gov.
Detailed Research Findings: kdr Mutations
Knockdown resistance (kdr) is a well-characterized mechanism of this compound resistance resulting from mutations in the voltage-gated sodium channel gene, the primary target site of pyrethroids frontiersin.orgmdpi.comnih.gov. These mutations lead to amino acid substitutions that reduce the sensitivity of the sodium channel to this compound, preventing the channel from staying open and causing nerve insensitivity mdpi.comnih.gov.
Several kdr mutations have been identified across different insect species. In head lice (Pediculus humanus capitis), key mutations associated with this compound resistance include M815I, T917I, and L920F, located on the α-subunit of the VGSC gene mdpi.com. These mutations can occur individually or in combination, forming resistant haplotypes mdpi.com. The T917I mutation, for instance, has been shown to almost abolish sodium channel sensitivity to this compound, while M815I and L920F also contribute to reduced sensitivity oup.com.
In Aedes aegypti mosquitoes, common kdr mutations contributing to pyrethroid resistance include V1016G/I and F1534C nih.govresearchgate.netplos.org. The V1016I mutation is geographically distinct to the Western hemisphere plos.org. Strong linkage has been observed between these SNPs, with certain genotypes being more prevalent in resistant strains plos.org.
Metabolic resistance, often mediated by enzymes like cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and esterases, can also contribute to this compound resistance by increasing the detoxification and excretion of the insecticide nih.govresearchgate.netmdpi.com. Studies have shown increased activity of these enzymes in this compound-resistant insect strains nih.govresearchgate.net.
Population Genetics and Dynamics of Resistance
The emergence and spread of this compound resistance within insect populations are dynamic processes influenced by genetic factors, selection pressure from insecticide use, gene flow, and environmental factors scirp.org. Population genetics studies help to understand the frequency and distribution of resistance alleles and predict the evolution of resistance.
Geographic Distribution and Regional Variations in Resistance Alleles
This compound resistance and the underlying resistance alleles are not uniformly distributed globally; their prevalence and specific genetic determinants vary significantly among different geographic regions and insect populations mdpi.comoup.com.
In head lice, kdr mutations like M815I, T917I, and L920F are widespread, but their frequencies differ geographically mdpi.com. For example, a study in Turkey and Nepal found varying rates and co-occurrence of these mutations mdpi.com. In the United States, this compound resistance in head lice is widespread but varies in intensity nih.gov. Allele frequencies of T917I and L920F mutations have been correlated with resistance levels in head lice from different US states oup.com. Resistance alleles appear to be more prevalent in developed countries, possibly due to more extensive this compound use oup.com.
In mosquitoes, including Aedes aegypti and Anopheles species, kdr mutations are also geographically widespread, but specific mutation types and their frequencies vary researchgate.netplos.orgpnas.orgnih.gov. In Indonesia, V1016G and F1534C are common kdr mutations in Aedes aegypti researchgate.net. In Florida, this compound resistance and the V1016I and F1534C mutations are widely present in Aedes aegypti strains, with significant variations in resistance ratios and allele frequencies even within small geographic areas plos.org. In Africa, regional differences exist in the frequency of Vgsc 1014 alleles (like the leucine-serine kdr mutation) in Anopheles gambiae populations, influencing resistance patterns pnas.orgnih.gov.
Studies on house flies in different climates, such as New York and Florida, have shown variations in the frequency dynamics of resistance alleles (e.g., Vssc1 and CYP6D1), suggesting that factors like immigration of susceptible individuals and overwintering fitness costs can influence allele distribution nih.gov.
| Insect Species | Geographic Region | Common Resistance Alleles/Mutations | Variation Observed | References |
|---|---|---|---|---|
| Pediculus humanus capitis | Global | M815I, T917I, L920F (kdr) | Frequencies and co-occurrence vary regionally | mdpi.comoup.com |
| Aedes aegypti | Indonesia | V1016G, F1534C (kdr) | Regional variation in frequencies | researchgate.net |
| Aedes aegypti | Florida, USA | V1016I, F1534C (kdr) | Widespread, but significant local variation | plos.org |
| Anopheles gambiae | Africa | Vgsc 1014 alleles (e.g., leucine-serine kdr) | Regional differences in frequency and combinations of mechanisms | pnas.orgnih.gov |
| Musca domestica | New York, Florida, USA | Vssc1, CYP6D1 (metabolic) | Frequency dynamics influenced by climate and immigration | nih.gov |
Monitoring and Surveillance Methodologies for Resistance
Effective management of this compound resistance relies on robust monitoring and surveillance programs to detect resistance early, track its spread, and inform control strategies nih.govoup.comcdc.gov. Various methodologies are employed, ranging from traditional bioassays to advanced molecular techniques.
Bioassays, such as the WHO tube test and the CDC bottle bioassay, are fundamental tools for assessing phenotypic resistance levels in insect populations cdc.govwho.int. These tests expose insects to diagnostic concentrations of this compound to determine mortality rates and identify populations with reduced susceptibility cdc.govwho.int. While bioassays provide valuable information on the level of resistance, they offer limited insight into the underlying mechanisms who.int.
Molecular methods play a crucial role in identifying and quantifying resistance alleles, particularly target-site mutations like kdr. Techniques such as PCR-based assays (e.g., allele-specific PCR) and sequencing (including quantitative sequencing) are used to detect specific mutations and estimate their frequencies in populations nih.govoup.commdpi.com. Quantitative sequencing, for instance, has been developed to predict kdr allele frequencies in head louse populations and is considered a reliable tool for routine monitoring nih.govoup.com. Real-time PCR amplification of specific alleles (rtPASA) and serial invasive signal amplification reaction (SISAR) are other molecular methods used for more precise determination of resistance allele frequencies and zygosity nih.gov.
Transcriptional profiling using techniques like microarrays can help identify genes involved in metabolic resistance mechanisms by assessing their expression levels in resistant strains . Genomic tools, including next-generation sequencing (NGS) and SNP analysis, are increasingly used for tracking the distribution of resistance-linked polymorphisms and understanding the genetic basis of resistance mdpi.com.
Routine monitoring using a combination of bioassays and molecular techniques allows for the accumulation of yearly and regional databases on resistance allele frequencies, facilitating the understanding of resistance evolution patterns and guiding resistance management decisions nih.gov.
Strategies to Mitigate Resistance Development
Mitigating the development and spread of this compound resistance requires implementing integrated pest management (IPM) strategies that reduce selection pressure and incorporate diverse control methods croplife.org.auufl.educroplife.org.augov.on.ca.
Key strategies include:
Rotation of Insecticide Classes: Alternating the use of insecticides with different modes of action is a cornerstone of resistance management croplife.org.auufl.educroplife.org.augov.on.ca. This prevents continuous selection for resistance to a single mechanism. Applying insecticides from a specific mode of action group within a defined "window" and then rotating to a different group for subsequent pest generations is recommended croplife.org.aucroplife.org.au.
Integrated Pest Management (IPM): Incorporating a variety of control methods beyond chemical treatments is essential croplife.org.auufl.edugov.on.ca. This includes cultural practices, biological control, mechanical control, and the use of resistant varieties where available croplife.org.auufl.edugov.on.ca. IPM reduces reliance on insecticides and lowers selection pressure.
Targeted Applications: Applying insecticides only when necessary, based on pest monitoring and established thresholds, minimizes exposure and selection pressure croplife.org.auufl.edugov.on.ca. Avoiding calendar-based spray programs is crucial ufl.edu.
Proper Application Practices: Using the correct insecticide rate, ensuring adequate spray coverage, and calibrating equipment are important for maximizing the effectiveness of applications and reducing the likelihood of selecting for resistant individuals croplife.org.augov.on.ca.
Monitoring and Surveillance: Continuous monitoring of resistance levels and allele frequencies provides data to inform management decisions and detect emerging resistance early nih.govoup.com. This allows for timely adjustments to control strategies.
Mixtures and Synergists: While sometimes used, mixtures of insecticides should be employed cautiously and only when there is no cross-resistance between the components ufl.edugov.on.ca. Synergists, such as piperonyl butoxide (PBO), can sometimes overcome certain metabolic resistance mechanisms by inhibiting detoxification enzymes liverpool.ac.ukresearchgate.net. However, their effectiveness can vary depending on the specific resistance mechanism present.
Implementing these strategies in a coordinated manner can help to delay the evolution of this compound resistance, preserve the efficacy of this important insecticide, and contribute to sustainable pest control.
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Compartments
The primary degradation pathway for permethrin (B1679614) involves the cleavage of the ester bond, followed by oxidation. ccme.cawfduk.org This process leads to the formation of less toxic products compared to the parent compound. who.intwfduk.orginchem.org
Soil Degradation and Half-Life Studies
This compound degradation in soil is predominantly driven by microorganisms and, to a lesser extent, by photolysis on soil surfaces. who.intflsart.orgorst.edunih.gov The half-life of this compound in aerobic soils typically ranges from approximately 11.6 to 113 days, with an average around 39.5 days. orst.edu Laboratory studies have reported aerobic soil half-lives of 28 days or less. who.intwho.int
Role of Aerobic and Anaerobic Conditions
Soil degradation of this compound is generally more rapid under aerobic conditions compared to anaerobic (waterlogged) conditions. who.intwho.int Under aerobic conditions, microbial metabolism plays a significant role, leading to the conversion of this compound, with ester cleavage as a major initial step and subsequent oxidation ultimately yielding carbon dioxide. who.int Under anaerobic conditions, similar degradation processes occur, but the rate of conversion to carbon dioxide is slower. who.int Studies have shown that under reduced conditions (-150 mV), only about 40% of applied this compound degraded after 25 days, while almost complete disappearance occurred under well-oxidized conditions (+450 mV) at various pH levels. inchem.org Anaerobic half-lives in flooded silt loam soils have been reported to be greater than 64 days for the cis isomer and 32-34 days for the trans isomer. nih.gov Field dissipation half-lives under aerobic conditions are roughly 30 days (ranging from 4 to 40 days), while under anaerobic conditions, they are approximately 108 days (ranging from 3 to 204 days). nih.gov
Influence of Temperature
Temperature significantly influences the degradation rate of this compound in soil. inchem.orgccme.canih.govtandfonline.com Studies investigating the degradation of cis- and trans-permethrin (B105639) in soil at different temperatures (10, 25, and 40°C) showed that the most rapid degradation occurred at 25°C. nih.govtandfonline.compsu.edu While rapid degradation to major products also occurred at 40°C, further degradation to carbon dioxide was reduced at this higher temperature. nih.govtandfonline.com Degradation was slowest at 10°C. nih.govtandfonline.com
Here is a table summarizing the estimated half-lives of cis- and trans-permethrin in soil at different temperatures:
| Isomer | Temperature (°C) | Half-life (days) | Source |
| cis-Permethrin (B1144874) | 10 | 55 | nih.govtandfonline.compsu.edu |
| cis-Permethrin | 25 | 12 | nih.govtandfonline.compsu.edu |
| cis-Permethrin | 40 | 27 | nih.govtandfonline.compsu.edu |
| trans-Permethrin | 10 | 14 | nih.govtandfonline.compsu.edu |
| trans-Permethrin | 25 | 5 | nih.govtandfonline.compsu.edu |
| trans-Permethrin | 40 | 4 | nih.govtandfonline.compsu.edu |
Isomer-Specific Degradation Rates (cis- vs. trans-permethrin)
The degradation rate of this compound isomers in soil is isomer-specific, with the trans isomer generally degrading more rapidly than the cis isomer. who.intwho.intnih.govnih.govtandfonline.compsu.edu This difference in degradation rates has been observed across various soil types and conditions. who.intnih.govnih.govtandfonline.compsu.edu For instance, in Japanese soils, the initial half-lives for the trans and cis isomers were reported as 6-9 days and 12 days, respectively, in soils treated at a specific rate. who.int Another study found half-lives for trans-permethrin of 32-34 days under anaerobic conditions, while the cis-permethrin half-life was greater than 64 days. nih.gov
Aquatic Degradation and Half-Life Studies
When this compound enters aquatic systems, it can undergo degradation by sunlight while in the water column, but the majority tends to bind tightly to sediment. orst.edu The average half-life range for this compound in the water column is approximately 19-27 hours. orst.eduwikipedia.org However, this compound adsorbed to sediments can persist for more than a year. orst.edu this compound dissipates rapidly from surface waters, with a half-life typically less than 4 days, primarily due to adsorption to sediment rather than degradation in the water column itself. ccme.ca this compound is more persistent in sediment than in the water column. ccme.ca
Photodegradation in Water and on Surfaces
Photodegradation by sunlight is an important degradation pathway for this compound in water and on soil surfaces. who.intwho.intflsart.orgwfduk.orginchem.orgwho.int In water, photodegradation results in the breakdown of this compound into products such as 3-phenoxybenzyl alcohol (PBA) and dichlorovinyl acid (DCVA). orst.edu Photolysis in water can also lead to cis-trans isomerization. psu.edu The photolytic half-life of this compound in pond water has been determined to be around 19.6 hours for the trans isomer and 27.1 hours for the cis isomer. wfduk.orgpsu.edu In seawater exposed to sunlight, the photolysis half-life was found to be 14 days. psu.edu The direct photolysis half-life in water is generally reported to be between 23 and 37 days. nih.gov
Hydrolysis Under Alkaline Conditions
This compound is relatively stable under acidic and neutral pH conditions. However, hydrolysis can occur slowly under alkaline conditions psu.eduresearchgate.netnih.govwfduk.org. At pH 9 and 20°C, the hydrolysis half-life of this compound is approximately 242 days psu.edu.
Sorption to Sediments and its Implications
This compound strongly adsorbs to soil and sediment particles, limiting its potential to contaminate groundwater and reducing runoff into surface waters psu.educcme.ca. This strong sorption is attributed to its low water solubility and high octanol-water partition coefficient (log Kow ranging from 2.88 to 6.5) psu.educcme.ca.
When this compound enters aquatic systems, the majority binds tightly to sediment orst.edu. While this compound dissipates rapidly from the water column, primarily due to adsorption to sediment, it is more persistent in sediment ccme.ca. The half-life of this compound in pond sediment can be around 7 days, but adsorbed to sediments, it can persist for more than a year orst.eduwho.intinchem.org.
Sorption to coarse solid phases may reduce the bioavailability of this compound to microorganisms, potentially increasing its persistence. However, sorption to fine particles, algal cells, and bacterial biofilms in sediment might enhance its bioavailability to benthic invertebrates ccme.ca. Research indicates that this compound in aquatic sediments can inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment orst.edu. Studies have found detectable levels of this compound in creek sediment samples, and these samples were found to be toxic to Hyalella azteca, a species of amphipod orst.edu.
Degradation on Plant Surfaces
This compound is relatively persistent on plant surfaces fao.org. On leaf surfaces, degradation primarily occurs through ester cleavage, with the trans-isomer degrading more rapidly than the cis-isomer who.intfao.org. Photochemical reactions play an important role in the fate of this compound applied to plant surfaces who.intinchem.org. The half-life of this compound on plant surfaces ranges from 1 to 3 weeks, depending on the plant species wikipedia.orgorst.edu. A major degradation pathway in plants is ester cleavage, followed by conjugation who.intinchem.org.
Atmospheric Degradation (e.g., Ozonolysis)
This compound can enter the atmosphere through processes like spray drift and volatilization from treated surfaces epa.gov. In the atmosphere, pesticides can be adsorbed onto the surface of particles, depending on their physicochemical properties nih.gov. They can react with atmospheric oxidants such as ozone nih.gov.
Reaction Mechanisms and Kinetics
Studies have investigated the heterogeneous reactions of gas-phase ozone with this compound adsorbed on different surfaces nih.govresearchgate.net. The ozonolysis of this compound involves the attack of ozone on the alkene double bond, leading to the formation of a primary ozonide researchgate.net. Quantum chemical calculations have been used to study the reaction mechanism and kinetics of this compound and ozone in the atmosphere acs.orgacs.orgnih.gov. The C=C bond on the linear chain of this compound is more susceptible to ozone addition than the aromatic ring acs.org.
The total reaction rate constant for the primary reactions between this compound and ozone at 298 K and 1 atm has been calculated acs.orgnih.gov. The reaction rate constants of the primary reaction at temperatures between 250 and 375 K and 1 atm have also been calculated acs.org.
Toxicity Evaluation of Degradation Products
Several degradation products can emerge from the ozonolysis of this compound researchgate.net. Some of these degradation products may pose further health and environmental hazards due to their toxicity researchgate.net. Phosgene has been identified as a significant transformation product in the ozonolysis process of this compound researchgate.netacs.orgnih.gov. Studies evaluating the toxicity of this compound and its ozonolysis products to aquatic organisms (fish, daphnia, and green algae) using quantitative structure-activity relationship models suggest that while the degradation products may have less toxicity than this compound, they can still be extremely harmful to the environment acs.orgnih.gov.
Ecotoxicity to Non-Target Organisms
This compound is highly toxic to non-target organisms, particularly aquatic invertebrates and fish ccme.cawfduk.orgorst.eduwho.intresearchgate.net. This high toxicity is due to the disruption of sodium channels in these organisms orst.edu. In contrast, mammals are generally less susceptible to this compound because their sodium channels are less sensitive and recover more rapidly, and they have greater metabolic capabilities to break down the compound orst.edu. This compound is also highly toxic to terrestrial invertebrates, including honeybees and other beneficial insects orst.edu.
The sensitivity of non-target organisms to this compound can vary greatly among taxa ccme.ca. Transformation products of this compound are generally less toxic than the parent compound in most organisms, with the exception being some algae ccme.ca.
Table 1 provides examples of the acute toxicity of this compound to some non-target aquatic organisms.
| Organism | Endpoint (LC50 or EC50) | Concentration (µg/L) | Reference |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 2.5 | orst.edu |
| Rainbow trout (Oncorhynchus mykiss) | 48-hour LC50 | 5.4 | orst.edu |
| Bluegill sunfish (Lepomis macrochirus) | 48-hour LC50 | 1.8 | orst.edu |
| Daphnia | 48-hour LC50 | 0.6 | orst.edu |
| Benthic invertebrates | 96 h LC50 | 0.17 | researchgate.net |
| Fish | 96 h LC50 | 6.8 | researchgate.net |
Note: LC50 is the lethal concentration for 50% of the population, and EC50 is the effective concentration for 50% of the population.
Field studies have shown that this compound application can result in noticeable levels of distress and mortality to surface and littoral invertebrates, as well as an impact on benthic organisms inchem.org.
Aquatic Organisms (Fish, Daphnia, Aquatic Arthropods)
This compound is known to be highly toxic to aquatic organisms, including freshwater and marine/estuarine fish, as well as other aquatic invertebrates ccme.caorst.edu.
Acute and Chronic Toxicity Assessments
Studies have demonstrated significant acute and chronic toxicity of this compound to various aquatic species. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (Lethal Concentration 50%) has been reported as 2.5 μg/L, while the 48-hour LC50 is 5.4 μg/L. orst.edu. Bluegill sunfish (Lepomis macrochirus) show a 48-hour LC50 of 1.8 μg/L orst.edu. Daphnia, a freshwater invertebrate often used in toxicity testing, is particularly sensitive, with a reported 48-hour LC50 of 0.6 μg/L orst.edu.
Acute toxicities for freshwater zooplankton, including cladocerans and copepods, have been found to range from 0.12 to 5.0 μg/L in laboratory tests oup.com. Lower concentrations (≤0.01 μg/L) have been shown to reduce reproduction and food filtration rates in daphnids oup.com. Field experiments simulating direct overspray have resulted in subsurface this compound concentrations exceeding laboratory toxicity levels, leading to reductions in cladoceran populations oup.com. Concentrations of 0.05 μg/L or greater depressed filtration rates in cladocerans oup.com.
This compound is readily taken up by aquatic organisms, with bioconcentration factors ranging from 43 to 750 for various species who.int. However, absorbed this compound is rapidly lost when organisms are transferred to clean water who.int.
The table below summarizes some acute toxicity data for aquatic organisms:
| Organism | Endpoint | Concentration (μg/L) | Reference |
| Rainbow Trout | 96-hour LC50 | 2.5 | orst.edu |
| Rainbow Trout | 48-hour LC50 | 5.4 | orst.edu |
| Bluegill Sunfish | 48-hour LC50 | 1.8 | orst.edu |
| Daphnia | 48-hour LC50 | 0.6 | orst.edu |
| Freshwater Zooplankton (Cladocerans, Copepods) | Acute Toxicity | 0.12 - 5.0 | oup.com |
Chronic toxicity assessments have also been conducted. An interim freshwater quality guideline was based on a 21-day LOEC (Lowest Observed Effect Concentration) of 0.042 μg/L for immobility in nymphs of the stonefly Pteronarcys dorsata ccme.ca. The chronic no-effect level for fathead minnow is reported to be between 0.66 and 1.4 μg/L who.int.
Sediment-Bound this compound Effects on Benthic Organisms
When this compound enters aquatic systems, a significant portion binds tightly to sediment due to its low water solubility and strong adsorption properties orst.eduwho.int. This sediment-bound this compound can pose a risk to benthic organisms ecotoxcentre.chsiu.edu. Research with freshwater amphipods indicates that this compound in aquatic sediments may inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment orst.edu. A sediment toxicity study found detectable levels of this compound in creek sediment samples, and these samples were found to be toxic to the amphipod Hyalella azteca orst.edu.
Studies on the impact of this compound contamination on benthic meiofauna, such as nematodes, have shown significant effects on density and diversity in microcosm experiments researchgate.net. Total nematode abundance, species richness, and diversity indices decreased significantly at various this compound contamination levels in sediments researchgate.net. Sediment-bound this compound has been shown to exhibit potential risk to benthic organisms globally siu.edu.
Research investigating the joint toxicity of sediment-associated this compound and cadmium to Chironomus dilutus (a benthic midge) observed antagonistic interactions, where the toxicity of the mixture was less than expected based on the individual toxicities nih.gov. This antagonism was largely explained by cadmium enhancing the detoxifying enzyme activities in the midges nih.gov.
Terrestrial Invertebrates (e.g., Honey Bees, Earthworms)
This compound is highly toxic to terrestrial invertebrates, including beneficial insects like honey bees herts.ac.ukorst.eduwho.int. The topical LC50 for honey bees is reported as 0.029 μ g/bee orst.edu. Another study indicates a topical LD50 of 0.11 μ g/bee , but notes a strong repellent effect of this compound to bees which can reduce the practical toxic effect who.int.
Laboratory studies indicate that this compound is highly toxic to terrestrial invertebrates at rates at or below typical application rates epa.govepa.gov. Studies with alkali bees (Nomia melanderi) and alfalfa leafcutter bees (Megachile rotundata pacifica) exposed to treated foliage reported significant mortality epa.govepa.gov.
The table below presents some toxicity data for honey bees:
| Organism | Endpoint | Concentration/Dose | Reference |
| Honey Bee | Topical LC50 | 0.029 μ g/bee | orst.edu |
| Honey Bee | Topical LD50 | 0.11 μ g/bee | who.int |
Regarding earthworms, this compound is generally considered to have low toxicity herts.ac.ukherts.ac.uk. One study observed a slight, non-statistically significant reduction in earthworm populations at high application rates (11 lb a.i./A), but no reduction at lower rates (1.1 lb a.i./A) epa.gov.
Effects on Soil and Aquatic Microbial Communities
Research has explored the impact of this compound on microbial communities in both soil and aquatic environments.
In soil, this compound has been found to influence the diversity and activity of microbial communities nih.govmdpi.comresearchgate.net. Studies indicate that this compound can stimulate the multiplication of cultured organotrophic bacteria and actinomycetes while inhibiting fungal growth mdpi.comresearchgate.net. It can also depress the activity of various soil enzymes, reducing the soil biochemical fertility index nih.govmdpi.comresearchgate.net. Metagenomic studies have shown that this compound application can increase the abundance of certain bacterial phyla (e.g., Proteobacteria) while decreasing others (e.g., Actinobacteria and Ascomycota) nih.gov. Specific bacterial and fungal genera show varying tolerances to this compound nih.govmdpi.com.
In aquatic environments, an acute this compound exposure has been shown to cause significant microbial shifts in corals (Montastraea cavernosa) frontiersin.org. This compound treatment led to a significant increase in bacterial groups known to bioremediate insecticides frontiersin.org. While this compound itself might not be highly toxic to certain microorganisms, it can affect cell wall and membrane properties, potentially altering their susceptibility to other substances mdpi.com.
Impact on Plant Growth and Physiology
Studies on the impact of this compound on plant growth and physiology have yielded varied results depending on the plant species and application rates.
Some research suggests that this compound does not have a negative effect on the growth of certain plants, such as Zea mays (maize), when applied within a specific dose range nih.gov. Zea mays may even be able to mitigate the effect of this compound and could potentially be used for phytoremediation nih.gov.
However, other studies indicate that this compound can disturb the growth and yielding of Zea mays, leading to decreased yield and leaf greenness index mdpi.comresearchgate.net. This compound has been shown to significantly decrease the yield of both aerial parts and roots of Zea mays mdpi.comresearchgate.net.
Avian Toxicity Research
This compound is generally considered to have low toxicity to birds when administered orally or fed in the diet ccme.caorst.eduwho.int. Oral LD50 values for chickens, mallard ducks, and Japanese quail are reported to be high (>3000 mg/kg body weight) orst.edu. For acute single oral dosage, the LD50 is >3000 mg/kg body weight, and for dietary exposure, it is >5000 mg/kg diet who.int. This compound has shown no effect on reproduction in hens at a dose of 40 mg/kg diet who.int. There is no evidence of bioaccumulation in birds who.int.
However, some studies suggest potential adverse effects in specific scenarios. Suspected this compound toxicosis was linked to fatalities in mountain quails (Oreortyx pictus) exposed via a powder bath, with observed liver and kidney malfunction mdpi.com. Adult and nestling zebra finches (Taeniopygia guttata castanotis) exposed to this compound-treated nests exhibited impaired breeding success isip.de. This compound, used as a parasitic treatment on livestock, has also been associated with potential poisoning in bearded vultures (Gypaetus barbatus), potentially affecting their thermoregulation abilities isip.de.
The table below provides some oral toxicity data for birds:
| Organism | Endpoint | Dose (> mg/kg body weight) | Reference |
| Chicken | Oral LD50 | 3000 | orst.edu |
| Mallard Duck | Oral LD50 | 9800 | orst.edu |
| Japanese Quail | Oral LD50 | 13500 | orst.edu |
Bioaccumulation and Bioconcentration Potential in Ecosystems
The potential for a chemical compound to bioaccumulate and bioconcentrate within organisms and across trophic levels is a critical aspect of environmental risk assessment. Bioaccumulation refers to the uptake of a substance by an organism from all sources (e.g., water, food), while bioconcentration specifically relates to uptake directly from water. This compound, being a lipophilic compound, has shown potential for uptake by aquatic organisms. wfduk.orgepa.govarakmu.ac.ir
Studies have indicated that this compound can be readily taken up by aquatic organisms, with reported bioconcentration factors (BCFs) varying across different species. For various aquatic organisms, BCFs have been observed to range from 43 to 750. who.int Specific data includes BCFs for sheepshead minnows (Cyprinodon variegatus) exposed to this compound for 28 days, which ranged between 290 and 620. who.int The maximum bioconcentration in this species occurred at a concentration of 2.5 µ g/litre , resulting in a maximum residue of 5.7 mg/kg in whole fish at an exposure of 10 µ g/litre . who.int Other reported BCF values include 55 for Salmo salar and a range of 290-620 for embryonic Cyprinodon variegatus. ymparisto.fi For crustaceans, bioconcentration factors have been reported to range from 800 to 2400, and for blue-green algae, up to 2400. ymparisto.fi The eastern oyster (Crassostrea virginica) has shown a BCF of 1900 L/kg in unfiltered seawater. wfduk.orgeuropa.eu
Despite the observed uptake and bioconcentration in aquatic organisms, studies also indicate that absorbed this compound is often rapidly lost when organisms are transferred to clean water. who.int This rapid depuration rate, along with metabolism in vertebrates, suggests that while bioconcentration can occur, significant biomagnification through the food chain may not be as pronounced as initially suggested by BCF values alone. europa.eu There is no evidence of bioaccumulation in birds. who.int However, the lipophilic nature of this compound does suggest a potential for accumulation in fat tissues. epa.govarakmu.ac.ir Some research suggests that biomagnification might be expected in lower food chain organisms and from the benthic zone due to continuous re-entry and ingestion. epa.gov
Environmental factors such as temperature and salinity can influence the bioconcentration and toxicokinetics of this compound in aquatic invertebrates. nih.gov Studies on pyrethroid-resistant Hyalella azteca have shown that while temperature and salinity may not significantly affect uptake or parent compound half-life, biotransformation can be elevated at higher temperatures. nih.gov Salinity has shown variable effects on BCF values depending on the specific clade of the organism. nih.gov
The following table summarizes some reported bioconcentration factors for this compound in various aquatic organisms:
| Organism | Bioconcentration Factor (BCF) | Source |
| Various aquatic organisms | 43 - 750 | who.int |
| Sheepshead minnows | 290 - 620 | who.int |
| Salmo salar | 55 | ymparisto.fi |
| Cyprinodon variegatus (embryo) | 290 - 620 | ymparisto.fi |
| Crustaceans | 800 - 2400 | ymparisto.fi |
| Blue-green algae | Up to 2400 | ymparisto.fi |
| Eastern oyster (Crassostrea virginica) | 1900 | wfduk.orgeuropa.eu |
Risk Assessment Methodologies in Environmental Contexts
Environmental risk assessment of this compound involves evaluating the potential for adverse effects on non-target organisms and ecosystems. Various methodologies are employed to assess these risks, considering both exposure levels and the toxicity of the compound.
Risk assessment approaches typically involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) or using toxicity data to derive risk quotients (RQs). wfduk.orgepa.gov Methodologies like the toxic unit (TU) and species sensitivity distribution (SSD) models are utilized to evaluate ecological risks, particularly in contaminated environments like lake watersheds. researchgate.net
Acute and chronic toxicity data are crucial inputs for risk assessments. This includes metrics such as LC50 (lethal concentration for 50% of the population), EC50 (effect concentration for 50% of the population), and NOEC (no observed effect concentration). wfduk.orgresearchgate.net this compound is known to be highly toxic to fish and aquatic invertebrates. epa.govherts.ac.ukorst.edu Acute toxicity to fish and aquatic invertebrates is often observed at very low concentrations. researchgate.net
Risk assessment methodologies also incorporate assessment factors to account for uncertainties in extrapolating from laboratory data to the field, or from limited species data to the broader ecosystem. wfduk.org For instance, assessment factors are applied when deriving PNECs from available toxicity data, with the magnitude of the factor depending on the amount and type of data available (e.g., acute vs. chronic data, number of taxonomic groups studied). wfduk.org
Risk quotients (RQs), calculated as the ratio of exposure concentration to a toxicity endpoint, are used to estimate the potential for adverse effects. epa.gov Elevated RQs indicate a higher potential risk. epa.gov Studies have shown that modeled agricultural, public health, and down-the-drain scenarios often result in RQs that exceed levels of concern for freshwater and estuarine fish, invertebrates, and sediment organisms, indicating potential acute and chronic risks. epa.gov
Considering different taxonomic groups in risk assessment can provide a more informative evaluation, especially for pesticides with less specific modes of action. researchgate.net this compound has been found to be particularly toxic to marine and estuarine crustaceans. researchgate.net
Challenges and uncertainties exist in the ecological risk assessment of this compound. These include limitations in analytical chemistry techniques for detecting very low concentrations in environmental samples, a lack of sufficient toxicity data for certain benthic organisms, and the complexity of modeling sublethal effects and their ecosystem-level consequences. researchgate.netresearchgate.net Despite these challenges, risk assessment plays a vital role in informing regulatory decisions and the management of this compound use to minimize environmental impacts. epa.gov
Toxicology and Metabolic Research
Permethrin (B1679614) Metabolism in Mammalian Systems
This compound is extensively and rapidly metabolized in mammalian systems following absorption. nih.govwho.intinchem.org This metabolism is considered a crucial detoxification pathway, as the parent compound is primarily responsible for neurotoxic effects. nih.govoup.com The rapid metabolism leads to the formation of more water-soluble metabolites that are readily excreted from the body. nih.govwho.intresearchgate.net Studies in various mammalian species, including rats, mice, goats, and cows, have provided detailed insights into the metabolic fate of this compound. inchem.orgiarc.frorst.edufao.org While specific studies on this compound biotransformation in human tissues are limited, the enzyme classes responsible for its metabolism are present in humans, suggesting similar metabolic pathways are likely operative. nih.gov
Major Metabolic Pathways: Hydrolysis and Oxidation
The two principal metabolic pathways for this compound in mammals are ester hydrolysis and oxidation. nih.govwho.intresearchgate.net These reactions occur at various sites on the this compound molecule, leading to its breakdown. who.int The relative contribution of hydrolysis and oxidation to this compound metabolism can vary depending on the specific isomer. nih.gov Generally, the metabolism of the trans isomer is dominated by hydrolysis, while the cis isomer's metabolism is predominantly driven by oxidation. nih.gov
Ester Hydrolysis by Carboxylesterases
Ester hydrolysis is a key metabolic reaction for this compound in mammals, effectively splitting the molecule. nih.gov This process is primarily catalyzed by carboxylesterases (CEs), particularly those located in mammalian liver microsomes. nih.govuri.edunih.govnih.gov Carboxylesterases are hepatic enzymes that play a significant role in metabolizing ester-containing xenobiotics like pyrethroids. nih.govmsstate.edu
Research has demonstrated that human carboxylesterases, specifically hCE-1 and hCE-2, efficiently hydrolyze this compound. nih.gov Studies using pure human CEs showed that hCE-1 and hCE-2 hydrolyzed trans-permethrin (B105639) significantly more efficiently than cis-permethrin (B1144874), with hCE-2 exhibiting a higher efficiency than hCE-1. nih.gov For instance, hCE-1 and hCE-2 hydrolyzed trans-permethrin 8- and 28-fold more efficiently than cis-permethrin, respectively, based on catalytic efficiency values (kcat/Km). nih.gov
Comparative studies using hepatic microsomes from rats, mice, and humans have indicated similar rates of this compound hydrolysis across these species, supporting the use of rodent models for studying pyrethroid metabolism. nih.gov In rats, cis- and trans-permethrin are hydrolyzed in the blood, small intestine, and liver by ester cleavage due to the presence of carboxylesterases, producing cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane) carboxylic acid (cis- and trans-DCCA) and 3-phenoxybenzyl alcohol. researchgate.net While the metabolic pathways are shared, the cis isomer is metabolized at a slower rate than the trans isomer. researchgate.net
Data from studies on the hydrolysis of this compound isomers by human carboxylesterases highlight the differential rates:
| Enzyme | Substrate | Relative Hydrolysis Efficiency (compared to cis-permethrin) |
| hCE-1 | trans-Permethrin | 8-fold higher |
| hCE-2 | trans-Permethin | 28-fold higher |
| hCE-1 | cis-Permethrin | 1x (baseline) |
| hCE-2 | cis-Permethrin | 1x (baseline) |
Variability in hydrolytic rates towards trans-permethrin has been observed among individual human liver samples, although this variability was not directly linked to the levels of hCE-1 protein. nih.gov The importance of esterases in this compound detoxification is further supported by studies where inhibition of liver microsomal esterase activity in mice increased the in vivo toxicity of trans-permethrin. msstate.edu
Oxidation by Cytochrome P450 Enzymes
Oxidation is another significant metabolic pathway for this compound, particularly important for the cis isomers which are less readily metabolized by hydrolysis. nih.gov These oxidative reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. iarc.frresearchgate.neturi.edu CYP enzymes are involved in the oxidation of the acid or alcohol moieties of pyrethroids. researchgate.netresearchgate.net
Oxidative reactions can occur at multiple sites on the this compound molecule, including the cyclopropane (B1198618) carboxylic acid moiety, the alcohol moiety, and potentially near the ester bond, facilitating its cleavage. nih.gov In rats, when this compound was incubated with liver microsomes in the presence of NADPH, metabolites such as 3-phenoxybenzyl alcohol (PBAlc), 3-phenoxybenzaldehyde (B142659) (PBAld), and 3-phenoxybenzoic acid (PBAcid) were formed. researchgate.net Specific rat recombinant cytochrome P450 enzymes, such as CYP 2C6 and 3A1, have demonstrated significant oxidase activities in the metabolism of this compound hydrolysis products. researchgate.net
Studies on human metabolism indicate that oxidation reactions are mediated by several CYP isoforms. researchgate.net While cytochrome P450 isoforms were not found to be involved in the hydrolysis of trans-permethrin or the oxidation of PBOH to PBCOOH in one specific human liver fraction study, they are generally recognized for their role in pyrethroid oxidation. capes.gov.br The toxic potency of pyrethroids in mammals is inversely related to their rates of metabolic elimination, with both P450 oxidation and carboxylesterase-mediated hydrolysis playing major roles. pnas.org
Role of Alcohol and Aldehyde Dehydrogenases
Alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) also play a role in the metabolism of this compound, specifically in the oxidation of intermediate products. researchgate.netnih.govresearchgate.net Following ester hydrolysis, the resulting 3-phenoxybenzyl alcohol (PBOH) can be further oxidized. researchgate.net
Human alcohol and aldehyde dehydrogenases have been identified as enzymes involved in the oxidation of phenoxybenzyl alcohol, a hydrolysis product of this compound, to phenoxybenzoic acid (PBCOOH) via phenoxybenzaldehyde (PBCHO). capes.gov.brresearchgate.net Purified ADH isozymes have been shown to oxidize PBOH to PBCHO, with PBOH being a preferred substrate over ethyl alcohol. capes.gov.br Subsequently, purified ALDH is responsible for the oxidation of PBCHO to PBCOOH. capes.gov.br While PBCHO does not accumulate significantly during microsomal incubation, the enzymatic pathway involves the sequential action of ADH and ALDH. capes.gov.br ALDHs have been investigated for their importance in the oxidation of this compound intermediate products to carboxylic acids in mammals. researchgate.netresearchgate.net
Formation of Metabolites and Their Excretion
This compound undergoes extensive metabolism, resulting in the formation of numerous metabolites. At least 80 metabolites have been identified from cis and trans this compound in various species and systems. nih.gov The major metabolic processes, hydrolysis and oxidation, yield metabolites that are more water-soluble than the parent compound, facilitating their excretion. nih.gov
Key metabolites formed include products of ester cleavage, such as 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis and trans DCCA). oup.comfao.org Further oxidation can lead to metabolites like 3-phenoxybenzoic acid (3-PBA). oup.comresearchgate.net These primary metabolites often undergo conjugation reactions, such as glucuronidation and sulfation, to form more hydrophilic conjugates. oup.comresearchgate.netoup.com
This compound and its metabolites are primarily eliminated from the body through urinary and fecal excretion. inchem.orgorst.eduwikipedia.org In rats, approximately 80% of an administered oral dose was excreted in urine and feces within 48 hours. inchem.org The excretion rate can differ between isomers, with the trans isomer and its metabolites generally eliminated more rapidly than the cis isomer and its metabolites. who.intinchem.orgiarc.fr For example, in rats, the excretion half-life for plasma was measured at 12.3 hours, and for certain brain and nervous tissues, it ranged from 9 to 23 hours. orst.edu In goats, urine was the major route of excretion for radiocarbon from trans-permethrin, while most was eliminated via feces in cis-permethrin-treated goats. inchem.org
While several metabolites have been identified, the parent compound, this compound, is generally considered to be the primary compound of toxicological significance. oup.comorst.edu However, some metabolites, such as 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, have shown endocrine activity in in vitro studies. oup.com
Tissue-Specific Metabolism and Biotransformation
While the liver is quantitatively the most important site for this compound biotransformation due to the high concentration of metabolizing enzymes like carboxylesterases and cytochrome P450s, metabolism can also occur in other tissues. nih.govmsstate.edu
Studies in rats have shown that cis- and trans-permethrin are hydrolyzed in the small intestine and liver by carboxylesterases. researchgate.net The major esterase in human intestine, carboxylesterase 2 (hCE2), effectively hydrolyzes trans-permethrin. nih.gov Pooled human intestinal microsomes demonstrated effective hydrolysis of trans-permethrin, whereas pooled rat intestinal microsomes showed a slower hydrolysis rate. nih.gov
Although information on the biotransformation of this compound specifically at the site of absorption (skin or gastrointestinal tract) or in target tissues like the nervous system is limited, the presence of the relevant enzyme classes in these tissues suggests that some level of local metabolism may occur. nih.gov this compound is lipophilic and can distribute to lipid depots, where it may persist longer than in other tissues. nih.gov Cis-permethrin is retained longer than the more metabolically labile trans isomer. nih.gov However, due to rapid metabolism, this compound generally does not accumulate significantly in tissues unless isolated in fat. nih.govwho.int
Differences in tissue retention between isomers have been observed, with cis-permethrin and its metabolites being retained to a greater extent in tissues of rats, lactating goats, and lactating cattle compared to trans-permethrin. inchem.org
Interspecies Variations in Metabolic Profiles
Metabolism plays a crucial role in the detoxification and elimination of this compound, and significant variations exist across different species. In mammals such as rats, goats, cows, and hens, this compound is rapidly metabolized in the liver through processes including hydrolysis, hydroxylation, oxidation, and conjugation orst.edu. This extensive metabolism contributes to the lower susceptibility of mammals compared to insects orst.edu.
However, notable interspecies differences in metabolic capabilities exist. Cats, for instance, exhibit sensitivity to high concentrations of this compound, potentially due to insufficient glucuronide conjugation, which impairs this compound metabolism orst.edu. Studies in rats and monkeys have also demonstrated variations in dermal absorption and metabolism depending on the anatomical site and species nih.govacs.org.
The stereochemistry of this compound isomers (cis- and trans-) also influences metabolism, with trans-isomers generally being hydrolyzed more rapidly than cis-isomers researchgate.netinchem.org. Oxidation appears to be a more significant metabolic pathway for cis-isomers inchem.org. This stereoselectivity in biotransformation can lead to differences in the levels of isomers and their metabolites in tissues across species researchgate.neteuropa.eu. For example, studies in goats showed higher residues of the cis-isomer compared to the trans-isomer in tissues europa.eu.
Research utilizing in vitro systems, such as subcellular S9 fractions and hepatocytes, has shown qualitative reproducibility of many in vivo metabolic reactions in fish, although further investigation is needed to confirm their applicability for quantitative estimation of pesticide metabolism in aquatic organisms researchgate.net.
Impact of Genetic Polymorphisms on Metabolism
Genetic polymorphisms can influence the activity of enzymes involved in this compound metabolism, potentially leading to variations in individual susceptibility to its effects. The metabolic pathways for this compound in humans involve cytochrome P450 monooxygenases (CYP), esterases, and alcohol and aldehyde dehydrogenases cornell.edu. Specific isoforms and some polymorphic enzymes within these classes have been characterized cornell.edu.
Studies using human liver microsomes and cytosolic fractions have examined the metabolic profiles of pesticides, including this compound, and demonstrated the involvement of these enzyme systems cornell.edu. Exposure of human hepatocytes to this compound has also shown the potential to induce CYP isoforms cornell.edu.
In insects, particularly mosquitoes like Aedes aegypti and Anopheles gambiae, genetic polymorphisms in detoxification enzymes, such as carboxyl/choline/esterases (CCE), glutathione-s-transferases (GST), and cytochrome P450 monooxygenases (CYP), are significant mechanisms of this compound resistance nih.govplos.orgoup.com. These genetic variations can lead to enhanced metabolism or sequestration of this compound, preventing it from reaching its target site plos.org. Studies have identified single-nucleotide polymorphisms (SNPs) associated with this compound resistance phenotypes, including those in detoxification genes nih.govplos.orgresearchgate.net.
Dose-Response Relationships and Toxicological Endpoints
The toxicological effects of this compound are dose-dependent, with various endpoints observed across different exposure levels and durations. Neurotoxic effects are consistently reported as primary and sensitive indicators of this compound toxicity regulations.govepa.gov.
Acute and Sub-acute Toxicities in Animal Models
Acute toxicity studies in animals demonstrate that this compound has relatively low acute toxicity via oral, dermal, and inhalation routes, although toxicity varies depending on the vehicle and the cis/trans isomeric ratio epa.govwho.intnih.gov. The cis isomer is generally more toxic than the trans isomer europa.euepa.govnih.govbeyondpesticides.org.
Signs of acute poisoning in animals typically appear within two hours of dosing and can persist for up to three days who.int. These signs, characteristic of Type I pyrethroids, include tremor (T-syndrome), incoordination, hyperactivity, prostration, and paralysis who.int. Core body temperature can also be markedly increased during poisoning who.int.
Studies in rats have reported oral LD50 values ranging from 430 to 4000 mg/kg, while in mice, values range from 540 to 2690 mg/kg, with variability influenced by factors such as age, sex, carrier, and isomer ratio orst.edu. Aqueous suspensions tend to result in higher LD50 values compared to formulations in corn oil, likely due to differences in solubility and absorption who.intnih.gov. The dermal LD50 for this compound in rabbits is reported to be over 2000 mg/kg orst.edu.
Sub-acute and subchronic oral toxicity studies in rats and mice at dose levels up to 10,000 mg/kg diet for durations ranging from 14 days to 26 weeks have shown effects such as increased liver-to-body weight ratio, liver hypertrophy, and clinical signs of poisoning like tremor at higher doses who.int. No-observed-effect levels (NOEL) in rats in 90-day or 6-month studies ranged from 20 to 1500 mg/kg diet, while in dogs, NOEL values in 3-month and 6-month studies ranged from 5 to 250 mg/kg body weight who.int.
Neonatal rats have shown increased sensitivity to acute toxic effects compared to adults, which is believed to be linked to differences in this compound metabolism europa.eu. Inhalation toxicity studies in guinea pigs, rats, and dogs exposed to this compound aerosol for 13 weeks showed tremors and convulsions in rats at the highest concentration tested (500 mg/m³) during the first week, which subsided in the second week nih.gov.
Interactive Table 1: Acute Oral Toxicity (LD50) of this compound in Rodents
| Species | Vehicle | cis/trans Ratio | LD50 (mg/kg) | Source |
| Rat | Aqueous | Not specified | >4000 | who.int |
| Rat | Corn oil | Not specified | ~500 | who.int |
| Mouse | Corn oil | Not specified | ~500 | who.int |
| Rat | Not specified | Not specified | 430-4000 | orst.edu |
| Mouse | Not specified | Not specified | 540-2690 | orst.edu |
Note: LD50 values can vary significantly based on the vehicle, isomer ratio, and other factors.
Chronic Exposure Effects and Long-Term Studies
Studies on chronic exposure to this compound have investigated potential long-term effects. While the acute neurotoxicity study in rats is considered the most robust dataset for assessing acute toxicity and risk, and it is suggested that the endpoint from this study is protective of endpoints from repeat dosing studies, long-term health implications, particularly on vital organs, are still being clarified who.intd-nb.info.
A 90-day low-dose oral exposure study in male Wistar rats (75 mg/kg body weight/day) revealed slight liver and kidney damage, characterized by hyperchromatic nuclei and swelling in hepatic parenchymal cells and swelling in proximal tubules of the kidneys, despite no changes in serum and urine biochemical parameters d-nb.infonih.govresearchgate.net. This dose was comparable to the reported chronic no-observed-adverse-effect level (NOAEL) in rats d-nb.info.
Long-term low-dose exposure to pesticides, including pyrethroids, has been implicated in potential links to neurodegenerative diseases such as Parkinson's and Alzheimer's, although the specific causative agents and mechanisms require further understanding beyondpesticides.org.
While some studies suggest that liver effects observed in repeated dose studies might be adaptive responses and not adverse effects, the findings from long-term, lower-dose studies indicate potential for subtle organ damage epa.govd-nb.infonih.govresearchgate.net.
Neurotoxicological Mechanisms Beyond Sodium Channels
While the primary mechanism of this compound neurotoxicity involves the disruption of voltage-gated sodium channels, leading to prolonged opening and repetitive neuronal firing, research indicates that other mechanisms also contribute to its neurotoxic effects beyondpesticides.orgnih.govnih.govresearchgate.net. This compound is classified as a Type I pyrethroid, which primarily affects sodium channels beyondpesticides.org. However, at higher concentrations, pyrethroids can also interact with other ion channels and neurotransmitter systems nih.govnih.govresearchgate.net.
Synaptic Neurotoxicity and Neurotransmitter Dysregulation
This compound can induce synaptic neurotoxicity and dysregulate neurotransmitter systems. Studies have shown that this compound can increase acetylcholine (B1216132) and acetylcholinesterase levels in vitro and in vivo nih.gov. It has also been reported to inhibit monoamine oxidase and ATPase enzymes nih.gov.
Furthermore, this compound can interact with gamma-aminobutyric acid (GABA)-gated chloride channels, which may contribute to the seizures observed in severe poisoning nih.gov. Inhibition of the GABA receptor can lead to excitability and convulsions nih.gov.
Research suggests that this compound exposure can lead to alterations in synaptic morphology and downregulate the expression of synaptophysin, a synaptic vesicular protein, in brain regions like the prefrontal cortex, hippocampus, and cerebellum in rats nih.gov. This indicates a potential impact on synaptic function and integrity nih.gov.
Studies have also explored the effects of this compound on dopaminergic systems. Low-dose this compound exposure in neonatal rats has been associated with decreased levels of dopamine (B1211576) in the striatum and loss of dopaminergic neurons in the substantia nigra pars compacta at adolescent age beyondpesticides.org. This suggests a potential link between this compound exposure and effects on neurotransmitter systems implicated in neurodegenerative conditions beyondpesticides.orgmdpi.com. While the augmented release of dopamine and glutamate (B1630785) has been linked to neuronal insult from other pyrethroids, studies on this compound's direct impact on the release of these specific neurotransmitters require further investigation researchgate.net.
Oxidative stress is increasingly recognized as a critical factor in this compound-induced toxicity, including neurotoxicity nih.govnih.gov. This compound can enhance the generation of reactive oxygen species (ROS), potentially overwhelming the intrinsic antioxidant defense system and contributing to neuronal damage nih.gov.
Oxidative Stress and Mitochondrial Dysfunction in Neurotoxicity
This compound exposure has been linked to oxidative stress and mitochondrial dysfunction, which are considered main mechanisms of its neurotoxicity researchgate.netcore.ac.uk. Studies indicate that this compound can induce oxidative stress in various cell types and tissues, including erythrocytes, leukocytes, heart, liver, and striatum researchgate.net. This oxidative stress is characterized by an increase in reactive oxygen species (ROS) production and an imbalance in the enzymatic antioxidant system nih.govmdpi.com.
Research in rats has shown that this compound administration leads to increased levels of lipoperoxidation and carbonylated proteins in different brain regions, including the cerebellum, cerebral cortex, cerebral hemispheres, and medulla, often in a dose-dependent manner nih.govmdpi.com. For instance, oral administration of 150 mg/kg and 300 mg/kg body weight/day of this compound increased lipoperoxidation in the cerebellum by 33.41% and 44.17%, respectively, compared to control groups nih.govmdpi.com. Similarly, protein carbonyl content showed significant increases in various brain areas following this compound treatment nih.govmdpi.com.
Table 1: Effect of this compound on Lipoperoxidation (MDA levels) in Rat Brain Regions nih.govmdpi.com
| Brain Region | This compound Dose (mg/kg/day) | Increase in MDA (%) vs. Control |
| Cerebellum | 150 | 33.41 |
| Cerebellum | 300 | 44.17 |
| Cortex | 150 | 22.89 |
| Cerebral Hemispheres | 150 | 69.88 |
| Cerebral Hemispheres | 300 | ~100 |
| Medulla | 150 | 59.73 |
| Medulla | 300 | 72.16 |
Table 2: Effect of this compound on Protein Carbonyl Content in Rat Brain Regions nih.govmdpi.com
| Brain Region | This compound Dose (mg/kg/day) | Increase in Carbonylated Proteins (%) vs. Control |
| Cerebellum | 150 | 37.47 |
| Cerebellum | 300 | 20.80 |
| Cerebral Cortex | 150 | ~100 |
| Cerebral Cortex | 300 | 84.6 |
| Cerebral Hemispheres | 150 | 18.98 |
| Cerebral Hemispheres | 300 | 21.12 |
| Medulla | 150 | 28.0 |
| Medulla | 300 | 50.56 |
Mitochondrial dysfunction is also implicated, with this compound exposure shown to impair mitochondrial function, potentially increasing ROS production nih.govnih.gov. Studies in rats exposed to this compound have demonstrated mitochondrial uncoupling and a reduction in oxidative phosphorylation, specifically decreasing respiratory parameters associated with complex I and II nih.govmdpi.com. This impairment can lead to a decreased capacity for ATP synthesis nih.gov.
Neuroinflammatory Responses
This compound exposure can trigger neuroinflammatory responses researchgate.netcore.ac.uk. Research indicates that this compound can increase the expression of pro-inflammatory interleukins in brain tissues nih.govmdpi.com. Studies on human microglia clone 3 (HMC3) cells treated with this compound showed increased secretion of nitric oxide (NO) and an upward trend in the mRNA and protein expressions and secretion of IL-6 jeom.org. Additionally, mRNA and protein expressions of IL-1β and MMP1 were upregulated in this compound-treated HMC3 cells jeom.org.
This compound has also been shown to increase the expression of the pro-inflammatory transcription factor NF-κB researchgate.net. Conversely, a decrease in Nurr1 gene expression, which has anti-inflammatory actions, has been observed following this compound exposure researchgate.net. These findings suggest that this compound can disrupt the balance between pro- and anti-inflammatory systems in the brain researchgate.net.
Behavioral and Cognitive Impairments
This compound exposure has been associated with behavioral and cognitive deficits in animal studies researchgate.netbeyondpesticides.orgnih.gov. Early-life exposure to this compound has been shown to promote behavioral and biochemical changes in the central nervous system and can lead to the development of a progressive Parkinson-like disease in rats, characterized by spatial working memory deficits and motor disabilities researchgate.net.
Studies using behavioral paradigms such as the Morris water maze and Y-maze have demonstrated that this compound can have differential effects on spatial and working memory, with higher doses often leading to poorer memory indices nih.gov. Neonatal this compound exposure has been linked to long-term cognitive impairment and alterations in synaptic morphology in rats nih.govd-nb.info. This early-life exposure can result in long-lasting consequences on the hippocampus, including impairment of long-term memory storage and synaptic morphology d-nb.info.
Research in mice suggests that chronic this compound exposure followed by unpredictable stress can lead to the development of depression-like behavior researchgate.netnih.gov. This behavioral change coincided with alterations in the microglia phenotype in the hippocampus researchgate.net.
Genotoxicity and Mutagenicity Research
The potential for this compound to cause genotoxicity and mutagenicity has been investigated, although information is considered limited despite its widespread use nih.govscielo.brscielo.br. Some studies have reported that this compound can cause DNA damage and a genotoxic response, potentially through the induction of oxidative stress scielo.brscielo.brresearchgate.net.
In vitro studies using cultured human lymphocytes have shown that this compound can significantly increase the frequencies of chromosome aberrations and sister chromatid exchanges scielo.brscielo.brresearchgate.net. However, some standard in vitro and in vivo assays have not shown genotoxic potential for this compound researchgate.net.
Studies in mice using the micronucleus assay have indicated that this compound, administered intraperitoneally at certain dosages, can present genotoxic and mutagenic effects researchgate.net. Conversely, other in vivo studies in mice assessing DNA damage in tumor target organs by the comet assay and micronucleus test did not find genotoxic potential researchgate.net.
The European Medicines Agency evaluated the mutagenic activity of this compound in various tests, including bacterial mutation assays, in vitro mammalian cell tests, and in vivo tests. Most tests yielded negative results, with one in vitro test showing positive results but considered not relevant for human health risk assessment. Based on these evaluations, this compound is not considered mutagenic europa.eu.
Carcinogenicity Assessments and Classification
Carcinogenicity assessments of this compound have been conducted by different organizations, resulting in varying classifications nih.goveuropa.euiarc.frnih.govregulations.gov. The U.S. EPA has previously classified this compound as "Likely to be Carcinogenic to Humans" based on findings of increased incidence of benign lung tumors in female mice and liver tumors in rats and mice nih.gov. However, a revised draft human health risk assessment from the EPA in 2020 reclassified this compound as "Suggestive Evidence of Carcinogenic Potential" via the oral route, based on lung adenomas in female mice, and stated that a separate quantification of human cancer risk is no longer required regulations.gov.
The International Agency for Research on Cancer (IARC) categorizes this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans nih.goviarc.fr. This classification is based on inadequate evidence for carcinogenicity in experimental animals and no available data from studies in humans iarc.fr.
Long-term chronic toxicity/carcinogenicity studies in rodents evaluated by the International Programme on Chemical Safety (IPCS) showed no indication of carcinogenic potential in rats. In mice studies, there was some indication of an increased incidence of lung tumors in female mice, but the incidence was within the historical control range. The IPCS accepted the classification of this compound as a possible weak rodent carcinogen, concluding that the carcinogenic potential is not a cause for concern europa.eu.
An analysis of cancer incidence among pesticide applicators exposed to this compound in the Agricultural Health Study found no associations between this compound and most cancers analyzed, including all malignant neoplasms combined, melanoma, non-Hodgkin lymphoma, leukemia, or cancers of the colon, rectum, lung, or prostate nih.gov. However, elevated and statistically significant risks for multiple myeloma were observed in the highest exposure groups, although these findings were based on a small number of cases and warrant further evaluation nih.gov.
Modulating Factors in Toxicity (e.g., co-exposure, age, dietary interventions)
Several factors can modulate the toxicity of this compound, including age, co-exposure to other substances, and potentially dietary interventions jeom.orgnih.govscienceopen.comwho.int.
Age is a significant factor, as developing organisms, particularly neonates and weanling rats, can be more sensitive to the acute lethal and clinical effects of certain pyrethroids compared to adults who.int. The increased susceptibility in younger animals may be related to a limited metabolic detoxification capacity who.int. Early-life exposure to this compound has been shown to have long-lasting consequences on brain development and function researchgate.netnih.govd-nb.info.
Co-exposure to other chemicals can also influence this compound toxicity. For example, studies in a mouse model of Gulf War Illness suggest that exposure to this compound combined with stress can prime a neuroinflammatory stress response and lead to depression-like behavior, indicating synergistic interactions between multi-causal factors researchgate.netnih.gov.
Analytical Methodologies for Permethrin Research
Chromatographic Techniques for Detection and Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), along with their hyphenated techniques like GC-MS and LC-MS, are the most commonly employed chromatographic methods for permethrin (B1679614) analysis. cdc.govtandfonline.comnih.govacs.orgdntb.gov.ua
GC is well-suited for the analysis of this compound due to its semi-volatile and nonpolar nature. tandfonline.com When coupled with Mass Spectrometry (GC-MS), it provides high sensitivity and specificity for identification and quantification. cdc.govtandfonline.comnih.govacs.orgdntb.gov.ua Various detectors can be used with GC, including Electron Capture Detection (ECD), Flame Ionization Detection (FID), and Mass Spectrometry (MS). cdc.gov GC/ECD is a popular choice for environmental samples due to its sensitivity to halogenated compounds like this compound. cdc.gov GC-MS offers lower detection limits and good recoveries. cdc.gov
GC and GC-MS are widely applied for this compound analysis in environmental matrices such as water and soil. cdc.govnih.gov Methods often involve sample preparation steps like extraction and cleanup before GC or GC-MS analysis to remove interfering substances. usgs.govnih.gov For instance, solid-phase extraction (SPE) and microwave-assisted extraction (MAE) are used for sample preparation in water and soil analysis, respectively. usgs.gov
Studies have demonstrated the effectiveness of GC-MS for determining this compound in environmental waters. tandfonline.comcapes.gov.br A method using GC-SIM-MS with ion counting detection achieved a detection limit of 50 picograms, allowing for the determination of approximately 0.05 ppb this compound in raw wastewater samples after concentration and cleanup. tandfonline.comcapes.gov.br This method was found to be sensitive and specific even in the presence of co-eluting substances. tandfonline.comcapes.gov.br Another study utilized GC/MS for the analysis of pyrethroid insecticides, including this compound, in water and sediment, reporting method detection limits (MDLs) in water ranging from 2.0 to 6.0 ng/L using GC/MS and 0.5 to 1.0 ng/L using GC/MS/MS. usgs.gov For sediment, the MDLs ranged from 1.0 to 2.6 µg/kg dry weight using GC/MS and 0.2 to 0.5 µg/kg dry weight using GC/MS/MS. usgs.gov
GC-MS has also been used to analyze this compound and its degradation products in soil. researchgate.net Sample preparation for soil can involve sonication followed by solvent exchange. nih.gov
Here is a table summarizing some GC/GC-MS applications in environmental samples:
| Matrix | Technique | Detection Limit (LOD) / Limit of Quantification (LOQ) | Notes | Source |
| Water | GC-SIM-MS | 50 pg (detection limit), ~0.05 ppb (in wastewater) | Sensitive and specific with ion counting detection. | tandfonline.comcapes.gov.br |
| Water | GC/MS, GC/MS/MS | 2.0-6.0 ng/L (GC/MS MDL), 0.5-1.0 ng/L (GC/MS/MS MDL) | Used with SPE for extraction. | usgs.gov |
| Soil | GC/MS | 1.0-2.6 µg/kg dry weight (GC/MS MDL) | Used with MAE for extraction. | usgs.gov |
| Soil | GC/MS/MS | 0.2-0.5 µg/kg dry weight (GC/MS/MS MDL) | Used with MAE for extraction. | usgs.gov |
| Soil/Dust | GC/MS | Not explicitly stated, but recoveries 81-108% | Sample preparation includes sonication and solvent exchange. | nih.gov |
GC-MS is a valuable tool for analyzing this compound and its metabolites in biological samples such as blood, plasma, urine, and various tissues. tandfonline.comtandfonline.comnih.govresearchgate.net this compound is rapidly metabolized in mammals, and monitoring its metabolites is often used to assess exposure. cdc.govresearchgate.net Common metabolites include cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane) carboxylic acid (cis-DCCA and trans-DCCA) and 3-phenoxybenzoic acid (3-PBA). nih.govresearchgate.net
Methods for biological matrices often require extensive sample preparation, including extraction and cleanup steps, to handle the complexity of the matrix. tandfonline.comtandfonline.com Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction have been employed. tandfonline.comtandfonline.com
A GC-MS method was developed for the simultaneous determination of this compound isomers and metabolites in various rat biological matrices, including whole blood, red blood cells, plasma, brain, liver, muscle, testes, kidneys, fat, and feces. tandfonline.comtandfonline.comnih.gov This method utilized protein precipitation for extraction and ion trap tandem MS for quantification. tandfonline.comtandfonline.com Limits of quantification (LOQs) in fluids were around 50 ng/mL for parent compounds and 3-PBA, and 25 ng/mL for cis-DCCA and trans-DCCA. nih.gov For solid matrices (excluding fat), LOQs ranged from 50 ng/g to 100 ng/g for both this compound isomers. nih.gov
High-resolution GC-Negative Chemical Ionization Mass Spectrometry (HRGC-NCIMS) has been used for sensitive determination of this compound isomers in blood plasma, achieving a detection limit of 5 ng/L. researchgate.net GC-MS has also been used to measure this compound and cythis compound (B145020) metabolites in urine. researchgate.net
Here is a table summarizing some GC/GC-MS applications in biological matrices:
| Matrix | Technique | Analytes | Limit of Quantification (LOQ) / Detection Limit (LOD) | Notes | Source |
| Rat Biological Matrices* | GC-MS/MS | This compound isomers, metabolites | Fluids: 50 ng/mL (parent, 3-PBA), 25 ng/mL (DCCAs); Solids: 50-100 ng/g | Method for simultaneous determination. | tandfonline.comtandfonline.comnih.gov |
| Rat Plasma, Brain Homogenate | GC-NCI-MS | cis- and trans-Permethrin (B105639) | 0.03 ng/mL (LOQ), 0.15 ng/mL (LOD) | Sensitive method for trace levels. | researchgate.net |
| Blood Plasma | HRGC-NCIMS | This compound isomers | 5 ng/L (detection limit) | High sensitivity. | researchgate.net |
| Urine | GC-MS, HRGC-MS | This compound metabolites | 0.1 µg/L (HRGC-MS for metabolites) | Used for biomonitoring. | researchgate.net |
*Rat Biological Matrices include whole blood, red blood cells, plasma, brain, liver, muscle, testes, kidneys, fat, and feces. tandfonline.comtandfonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are also widely used for this compound analysis, particularly when dealing with less volatile or thermally labile compounds, or when specific isomer separation is required. cdc.govnih.govdntb.gov.ua HPLC is often coupled with UV detectors, while LC-MS/MS provides enhanced sensitivity and specificity. cdc.govepa.gov UPLC, an advanced form of HPLC, offers faster analysis times and improved resolution due to smaller particle size columns. rasayanjournal.co.innih.gov
This compound exists as four stereoisomers (two cis and two trans enantiomeric pairs) due to chiral centers in the cyclopropane (B1198618) ring. nih.govwaters.com The different isomers can have varying toxicities and environmental fates, making their separation and individual quantification important. nih.govwaters.com
HPLC methods have been developed specifically for separating this compound isomers. cdc.govdntb.gov.uanih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, often using C18 columns. nih.govoup.comnih.govresearchgate.net Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). nih.govoup.comnih.govinnovareacademics.in
Studies have demonstrated the successful separation of cis and trans this compound isomers using RP-HPLC with UV detection. nih.govnih.gov For example, a method using a C18 column and an acetonitrile-water mobile phase achieved good resolution of this compound isomers. nih.govnih.gov UPLC systems, particularly UltraPerformance Convergence Chromatography (UPC2), have shown the capability to achieve baseline resolution of all four this compound isomers with significantly shorter run times compared to conventional chiral HPLC methods. waters.com
Here is a table summarizing some HPLC/UPLC applications for isomer separation:
| Technique | Column Type | Mobile Phase | Detection | Notes | Source |
| HPLC | C18 (e.g., Symmetry C18) | Acetonitrile + 0.1% Phosphoric acid | PDA (226 nm) | Separation of this compound isomers. | innovareacademics.in |
| HPLC | C18 (e.g., 1.8 µm particles) | Acetonitrile-Water (75:25) | UV (215 nm) | Fast separation of cis and trans isomers. | nih.gov |
| HPLC | C18 (25 cm x 4 mm, 5 µm) | Acetonitrile-Water (70:30) | UV (215 nm), PDA | Good separation of cis and trans isomers in wine matrix. | nih.gov |
| UPLC | HSS T3 C18 (1.8 µm) | Water (0.1% formic acid) + Acetonitrile (0.1% formic acid) | MS | Separation of this compound and metabolites. | nih.gov |
| UPC2 | CHIRALCEL OJ-H | Not specified in detail | Not specified | Baseline resolution of all four isomers. | waters.com |
HPLC and UPLC, especially when coupled with sensitive detectors like MS/MS, are powerful techniques for trace analysis of this compound in complex environmental and biological matrices. cdc.govnih.govepa.govrasayanjournal.co.in These methods often involve extensive sample preparation to concentrate the analyte and minimize matrix effects.
For environmental samples like water and soil, LC-MS/MS methods have been developed for the quantitative determination of trace amounts of this compound. epa.gov These methods can achieve low limits of quantification (LOQs). For instance, an LC-MS/MS method for this compound in surface water, sandy loam soil, and clay loam sediment reported LOQs of 5.0 ppt (B1677978) (ng/L) for water and 1.0 ppb (µg/kg) for soil and sediment. epa.gov
In biological samples, HPLC and UPLC methods are used for trace analysis of this compound and its metabolites in matrices like plasma, urine, and tissues. cdc.govnih.govoup.com A solid-phase extraction reversed-phase HPLC method was developed for the simultaneous determination of this compound and metabolites in rat plasma and urine, with detection limits ranging between 20 and 150 ng/mL and LOQs between 150 and 200 ng/mL. oup.com UPLC-MS/MS has been used for the analysis of this compound and metabolites in biological tissues and fluids, achieving low LOQs depending on the matrix. nih.govnih.gov For example, LOQs for cis-permethrin (B1144874) in various rat tissues and blood ranged from 4 ng/g to 40 ng/g or 26 ng/mL. nih.gov
Here is a table summarizing some HPLC/UPLC applications for trace analysis:
| Matrix | Technique | Detection | Limit of Quantification (LOQ) / Detection Limit (LOD) | Notes | Source |
| Surface Water | LC-MS/MS | MS/MS | 5.0 ppt (ng/L) (LOQ) | Quantitative determination of total this compound. | epa.gov |
| Sandy Loam Soil | LC-MS/MS | MS/MS | 1.0 ppb (µg/kg) (LOQ) | Quantitative determination of total this compound. | epa.gov |
| Clay Loam Sediment | LC-MS/MS | MS/MS | 1.0 ppb (µg/kg) (LOQ) | Quantitative determination of total this compound. | epa.gov |
| Rat Plasma and Urine | HPLC | UV | LOD: 20-150 ng/mL; LOQ: 150-200 ng/mL | Simultaneous analysis of this compound and metabolites. | oup.com |
| Rat Tissues and Blood* | UPLC-MS/MS | MS/MS | LOQs vary by matrix (e.g., 4-40 ng/g, 26 ng/mL) | Trace analysis of this compound and metabolites. | nih.govnih.gov |
| Waste/Potable Water, Cream | UPLC | Not specified | Trace amounts | Rapid detection and quantitation. | rasayanjournal.co.in |
*Rat Tissues and Blood include placenta, feces, liver, brain, fat, mammary gland, kidneys, and blood. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Separation of this compound Isomers
Spectroscopic Methods
Spectroscopic techniques play a significant role in the identification and quantification of this compound. These methods utilize the interaction of electromagnetic radiation with the this compound molecule to obtain characteristic spectra.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a technique that measures the absorbance or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits characteristic absorption in the UV region due to the presence of chromophores within its molecular structure, such as the phenoxyphenyl nucleus and the dichlorovinyl group oup.comresearchgate.net.
A new sensitive spectrophotometric method for this compound determination in environmental and agricultural samples has been developed based on complexation followed by coupling with leuco crystal violet (LCV). This method relies on the measurement of a red shift of the absorbance band of LCV in the UV-Visible region (200-800 nm). The resulting complex shows an absorption spectrum with a maximum absorbance (λmax) at 580 nm, accompanied by a color change from colorless to violet upon addition of LCV indexcopernicus.comenvsciarch.comresearchgate.net. Pure this compound itself shows an absorption band at 240 nm in UV-Vis analysis, while LCV gives an absorbance band at 285 nm. The red shift to 580 nm is indicative of the complexation between this compound and LCV indexcopernicus.com.
Another UV spectroscopic method, specifically a second-derivative UV spectroscopic method, has been developed for the determination of this compound in shampoo formulations after extraction. This method records the second-derivative spectrum between 250 and 310 nm and utilizes a zero-crossing technique for measurement at 279 nm. The second-derivative approach helps to eliminate interference from UV-absorbing excipients present in the shampoo matrix, enhancing selectivity and sensitivity compared to direct UV methods nih.gov.
UV detection is also commonly coupled with High-Performance Liquid Chromatography (HPLC) for this compound analysis. A validated RP-HPLC method for this compound determination in bulk and topical preparations used UV detection at 272 nm oup.comresearchgate.net. This compound in methanol yields a characteristic UV spectrum when scanned between 200 and 400 nm oup.com. For higher sensitivity in HPLC methods, detection has been chosen at 215 nm due to the high absorption of this compound at this wavelength nih.gov.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying and characterizing chemical compounds based on their vibrational modes. FTIR provides information about the functional groups and molecular structure of this compound.
FTIR analysis can be used for the immediate estimation of this compound in agricultural crops. A method involves the direct measurement of peak dimension at 1538 cm⁻¹ for this compound, using a baseline correction between 1020 cm⁻¹ and 1650 cm⁻¹. This method offers a limit of detection for this compound at 4.8 µg/mL for a 1 gm sample ijpronline.com.
FTIR findings can also be used to study the complexation of this compound with other reagents, similar to UV-Vis results. In the study involving LCV, FTIR was used for conformational analysis of the complexation. The this compound spectrum exhibits a strong band at 1730.15 cm⁻¹, assigned to the C=O stretching vibration, indicating the presence of carbonyl groups. Absorption bands at 1472.23 and 1448.53 cm⁻¹ are assigned to C=C and C-C vibrations. After complexation with LCV, shifts in infrared bands are observed, indicating the involvement of functional groups in the complexing process indexcopernicus.com. Other reported absorption bands for this compound include 1755.32 cm⁻¹ (C=O vibrations) and 1484.11 and 1143.20 cm⁻¹ (C=C and C-C vibrations) indexcopernicus.com. FTIR analysis has also evidenced C=O bond stretching at around 1640 cm⁻¹ and N-H bond bending around 1540 cm⁻¹ in studies involving this compound-treated fabrics cornell.edu.
Sample Preparation Techniques
Effective sample preparation is crucial for the accurate analysis of this compound in diverse matrices, which can range from biological samples to environmental media and formulations. These techniques aim to isolate this compound from the matrix, remove interfering substances, and concentrate the analyte to levels suitable for detection.
Extraction Methods (e.g., Solid-Liquid Extraction, Liquid-Liquid Extraction, Solid-Phase Extraction, Microwave-Assisted Extraction)
Various extraction methods are employed depending on the sample matrix and the analytical technique used.
Solid-Liquid Extraction (SLE) is a common technique for extracting analytes from solid or semi-solid matrices. In the analysis of this compound in animal tissue and milk, extraction with acetone:hexane (B92381) (1:1) is used as a sample preparation step nih.gov.
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. This method is used for extracting this compound from various matrices. For instance, after initial extraction from animal tissue and milk, partitioning into dimethylformamide (in 1% aqueous sodium sulfate (B86663) solution) followed by back-extraction into hexane is performed nih.gov. LLE has also been used for the study of this compound in hearts of rats ipp.pt. In the analysis of DEET and this compound in mosquito repellent soap, dissolving the soap in water allowed for the analysis of this compound using spectrophotometry, while DEET, being insoluble in water, required extraction with petroleum ether ripublication.com.
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and preconcentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest or interfering compounds. SPE has become a well-established sample preparation method scielo.org.za. SPE procedures have been used for the evaluation of this compound's main metabolite, 3-PBA, in rat urine ipp.pt. SPE is also used in combination with other techniques, such as microwave-assisted extraction researchgate.netresearchgate.net. For example, microwave-assisted extracted samples of olive oil were cleaned with SPE using an ENVI-Carb cartridge researchgate.net. Magnetic solid-phase extraction (MSPE), a modified SPE technique using magnetic nanoparticles as sorbents, has been coupled with dispersive liquid-liquid microextraction (DLLME) for the preconcentration and determination of this compound and deltamethrin (B41696) in water samples scielo.org.za.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. MAE is used for extracting pyrethroids, including this compound, from solid samples like soils and sediment researchgate.net. MAE can be combined with other techniques, such as SPE or DLLME, to improve extraction efficiency and achieve lower detection limits researchgate.netresearchgate.netmostwiedzy.plnih.gov. A systematic study of MAE coupled to SPE for organophosphorus pesticide determination in olive oil demonstrated improved recoveries by adding dichloromethane (B109758) to the extracting solution researchgate.net. Focused microwave-assisted extraction (FMAE) has also been used to extract pesticide residues, though this compound is not explicitly mentioned, from strawberries into water before determination by SPME/HPLC/DAD nih.gov.
Other extraction techniques mentioned in the context of pyrethroids, which may be applicable to this compound, include Soxhlet extraction, ultrasonic-assisted extraction, pressurized fluid extraction, supercritical fluid extraction, solid-phase microextraction (SPME), liquid-phase microextraction (LPME), single drop microextraction (SDME), headspace solid-phase microextraction (HSPME), dispersive liquid-liquid microextraction (DLLME), homogeneous liquid-liquid microextraction (HLLME), ultrasonic assisted headspace single drop microextraction (USA-HSDME), and vortex-assisted liquid-liquid microextraction (VALLME) scielo.org.zaresearchgate.netmostwiedzy.pl. The choice of extraction method often depends on the matrix and the target analyte (this compound or its metabolites) nih.gov.
Bioanalytical Method Validation and Quality Control
Bioanalytical method validation and quality control are essential to ensure the reliability, accuracy, and consistency of analytical results, particularly when analyzing this compound in biological matrices or for regulatory purposes. Validation confirms that the method is suitable for its intended purpose.
Key parameters evaluated during method validation typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) researchgate.net.
For instance, a validated RP-HPLC method for this compound in bulk and topical preparations demonstrated linearity in a concentration range of 48.0-5000 µg/mL with a high correlation coefficient (0.999978) oup.comresearchgate.net. The method's specificity was confirmed by the clear resolution of this compound peaks from cream excipients oup.com. Accuracy was assessed through recovery studies oup.com. The limit of detection was 1.782 µg/mL, and the limit of quantitation was 48.0 µg/mL oup.comresearchgate.net.
Another validated HPLC method for this compound determination in pharmaceutical topical preparations also assessed linearity, precision, and accuracy. Linearity was established over a concentration range, with correlation coefficients greater than 0.99 for both cis- and trans-isomers nih.gov. Precision was evaluated through replicate analyses, showing low relative standard deviation (RSD) values researchgate.net. Accuracy was confirmed by acceptable recovery percentages researchgate.net. This method also demonstrated specificity, with isomer peaks well-resolved from degradation products and excipients researchgate.net.
An Ultra Performance Liquid Chromatography (UPLC) method for this compound estimation in cream formulations and water samples was validated according to ICH guidelines rasayanjournal.co.in. This method was found to be specific, rapid, precise, and accurate rasayanjournal.co.in. Accuracy was established at different concentration levels by spiking known amounts of this compound standard into placebo and water samples rasayanjournal.co.in.
Quality control procedures are implemented routinely during analysis to monitor the performance of the method and ensure the validity of the results. This can include the analysis of quality control samples at different concentration levels, blank samples, and spiked samples indexcopernicus.com. For example, in a spectrophotometric method for this compound, quality control experiments included a linear calibration standard in matrix, a spiked sample, and a blank sample indexcopernicus.com.
The CIPAC method 331/TC/M2/3, a capillary GC method with flame ionization detection and internal standard, is used for the determination of total this compound and its cis/trans ratio in pesticide formulations. The analytical methods used in 5-batch analysis studies for this compound have been fully validated for specificity, linearity, accuracy, repeatability, and limits of detection and quantification (for impurities) according to GLP guidelines fao.org.
Validation results for various analytical methods for this compound are summarized in the table below:
| Method Type | Matrix | Linearity Range ((\mu)g/mL) | Correlation Coefficient (r) | LOD ((\mu)g/mL) | LOQ ((\mu)g/mL) | Accuracy (% Recovery) | Precision (% RSD) | Citation |
| RP-HPLC/UV | Bulk and Topical Preparations | 48.0 - 5000 | 0.999978 | 1.782 | 48.0 | Not specified | Not specified | oup.comresearchgate.net |
| Second-Derivative UV | Shampoo | 0.25 - 1.5 ppm | 0.9972 | Not specified | Not specified | 95-100 | <= 3.50 | nih.gov |
| HPLC | 1% this compound Solution | 100 - 15000 | > 0.99 (for isomers) | Not specified | Not specified | -3% to 1% (relative error) | < 3% | nih.gov |
| HPLC | Raw Materials and Topical Preparations | 0.5 - 50 | 0.9996 (for isomers) | 1.782 | 48.0 | 99.24-100.72 | < 2.0 | researchgate.net |
| UPLC | Cream, Wastewater, Potable Water | Not specified | Not specified | Not specified | Not specified | Accuracy established at 50%, 100%, 150% levels | Not specified | rasayanjournal.co.in |
| Spectrophotometry (LCV) | Water, Soil, Vegetables | 20 - 140 | 0.986 | 1.95 | Not specified | 4.0 | Not specified | researchgate.net |
| Spectrophotometry (LCV) | Environmental and Agricultural Samples | Not specified | Not specified | 0.34 | 1.06 | Not specified | Not specified | indexcopernicus.comenvsciarch.com |
Applications in Public Health and Pest Management Research
Vector Control Programs
Vector control programs extensively utilize permethrin (B1679614) to manage populations of insects that transmit diseases to humans and animals. nih.govepa.govbiodiversitylibrary.orgoup.com This includes strategies involving the treatment of materials and area-wide applications.
The impregnation of materials such as mosquito nets and clothing with this compound is a key strategy in preventing vector bites and reducing disease transmission. Long-lasting insecticide-impregnated nets (LLINs), often treated with this compound, have been instrumental in reducing malaria incidence. biodiversitylibrary.orgbmj.com Research has demonstrated that this compound-treated bednets can lead to substantial reductions in sporozoite inoculation rates and malaria attacks in areas with high malaria endemicity. biodiversitylibrary.org
Studies have explored the effectiveness of this compound-impregnated clothing in protecting outdoor workers from mosquito bites. One randomized controlled trial measured changes in antibody titers to mosquito salivary gland extracts in outdoor workers wearing long-lasting this compound-impregnated clothing. The study found that the increase in antibody titers, indicative of mosquito exposure, was significantly lower in subjects wearing treated uniforms compared to control subjects, suggesting protection against mosquito bites. nih.gov Factory-based impregnation methods have been developed to enhance the durability and longevity of the insecticide on fabrics, overcoming issues related to retreatment compliance. nih.gov
Research into this compound-treated materials extends beyond personal protection. Field trials in Burkina Faso demonstrated the efficacy of this compound-impregnated cotton curtains in controlling malaria vectors. These curtains, used to cover doorways, windows, and spaces under eaves, showed residual this compound activity for approximately a year, resulting in almost complete prevention of indoor-resting mosquitoes and increased exit and mortality rates of house-entering malaria vectors. nih.gov
The effectiveness of this compound can vary depending on the fiber type of the material. Studies have shown that lower dosages of this compound are required for a given mosquito kill on synthetic fiber nets compared to cotton nets, as the insecticide remains more available on the surface of synthetic fibers. biodiversitylibrary.org
This compound is also applied in area-wide insect control programs, particularly for mosquito abatement. epa.govbiodiversitylibrary.orgoup.comnih.gov These programs aim to reduce mosquito populations over larger geographical areas to mitigate the risk of vector-borne diseases and alleviate nuisance issues. This compound is a primary adulticide used in the United States for this purpose. nih.gov
Approximately 4% of the this compound used in the United States is applied in mosquito abatement areas. epa.gov While effective, long-term usage of insecticides like this compound in area-wide applications can lead to the development of insecticide resistance in mosquito populations, which is a significant concern for control efforts. nih.govmdpi.com Research is ongoing to monitor this compound resistance levels in various mosquito species, including both vector and nuisance mosquitoes, to inform and optimize control strategies. nih.gov
Studies have investigated the susceptibility of different mosquito species to this compound in areas endemic for West Nile Virus. One study evaluated the susceptibility of Culex tarsalis and Aedes vexans to this compound, calculating diagnostic doses and times for mortality. The research indicated that Aedes vexans in the studied region had developed resistance to this compound at a level similar to that of Culex tarsalis. nih.gov
Impregnated Materials (e.g., Mosquito Nets, Clothing)
Agricultural Applications and Pest Control
This compound is widely used in agriculture to protect a variety of crops and control pests in livestock and animal facilities. nih.goviarc.frepa.govbiodiversitylibrary.orgnih.govnih.govorst.edu Its fast-acting nature and effectiveness against various insect life stages make it a valuable tool in agricultural pest management. nih.goviarc.fr
A significant portion of global this compound production is dedicated to crop protection. nih.goviarc.fr It is effective against a wide range of insects, including Lepidoptera, Coleoptera, Diptera, and Hemiptera, which are common agricultural pests. iarc.fr Approximately 60% of the this compound produced is used on cotton plants. nih.goviarc.fr Other crops on which this compound is applied include maize, soybeans, coffee, tobacco, rapeseed oil, wheat, barley, alfalfa, various vegetables, and fruits. nih.goviarc.fr
Research has examined the persistence of this compound residues in crops and the environment. Studies have shown that if this compound is applied to plants, it may remain on the leaves for between 1 and 3 weeks. orst.edu Trace amounts of this compound residue have been detected in the edible parts of plants like sugar beets, wheat, lettuce, and cotton when planted in treated soil, even at 30 and 120 days after planting. orst.edu However, analyses of a large number of food samples, including fruits, vegetables, grains, meats, and dairy products, have generally found detectable levels of this compound in less than 1% of samples. orst.edu
This compound is also utilized for controlling insects in household and animal facilities. nih.govepa.govnih.gov This includes applications in livestock housing to manage pests such as flies, fleas, mites, lice, and ticks that can affect animal health and productivity. nih.govresearchgate.net
Products containing this compound are available in various formulations for use on livestock and in animal premises, such as sprays, dusts, and pour-ons. vt.eduuky.edu Research supports the use of this compound in controlling external parasites on livestock, with studies evaluating the efficacy of different application methods and concentrations. vt.eduuky.edu For example, this compound is used in cattle ear tags and in backrubbers or siderubbers to apply insecticide as cattle move past, helping to control ticks. vt.edu
This compound finds application in forest pest management to protect trees from various insect infestations. nih.govepa.govnih.gov This can involve controlling defoliators, bark beetles, and other pests that can cause significant damage to forest ecosystems. cambridge.orgusda.gov
Research in forest pest management has included evaluating the effectiveness of this compound against specific forest pests. For instance, studies have assessed the impact of this compound applications on insect populations in forest ecosystems. cambridge.orgasme.org this compound has been registered for the control of elm bark beetles, which are vectors of Dutch elm disease, through methods like basal spraying. cambridge.org
Studies have also investigated the deposition and persistence of this compound in the canopy foliage of plantation forests after aerial application. Factors such as crown geometry, leaf orientation, size, and shape have been shown to influence spray deposition on different tree species. asme.org The presence of surface characteristics like pubescence or serrations on leaves can contribute to higher this compound deposits. asme.org
Livestock and Animal Facilities Pest Control
Household and Structural Pest Control
This compound is commonly used for controlling insects in household and animal facilities and in structures and buildings orst.eduiarc.frnih.gov. Its applications in this area are diverse, addressing various pest types that infest residential and commercial structures wikipedia.orgthegoodscentscompany.comresearchgate.netnih.gov. Research indicates that this compound can persist on indoor surfaces, including house dust and fine dust, for extended periods, even years after application, although its degradation rate indoors is relatively slow, approximately 10% after 3 months wikipedia.org.
Studies evaluating household pesticide contamination have frequently detected pyrethroids, including this compound, in indoor environments. For instance, research in urban low-income public housing dwellings found this compound to be among the most commonly detected pyrethroids in surface wipe samples, with average concentrations reported nih.gov. Another study assessing pesticide contamination in house dust and floor wipe samples from public housing developments also detected this compound in every home sampled nih.gov. The presence of this compound in indoor environments highlights its widespread use in household pest control researchgate.netresearchgate.net.
Research has also investigated the efficacy of commercially available household this compound products against common indoor pests like mosquitoes. Studies have evaluated various formulations and concentrations of this compound aerosols, demonstrating their ability to cause knockdown and mortality in mosquito populations bioone.org.
Termite Control
This compound is an important component of termite control strategies, particularly as a barrier treatment on building foundations and in wood preservation iarc.frnih.govdrtoddshupe.com. Numerous reports and scientific investigations dating back over 28 years demonstrate the use of this compound for protecting wood products against termites and borers drtoddshupe.com. It is commonly used in regions like Australia and New Zealand and has shown effectiveness in preventing insect attack with a satisfactory residual life when impregnated into wood drtoddshupe.com.
This compound is often used in light organic solvent preservative (LOSP) formulations for treating timber in various hazard classes drtoddshupe.com. Studies have evaluated the efficacy of this compound in treated wood against subterranean termites like Reticulitermes flavipes. For example, research using treated southern yellow pine blocks demonstrated that various levels of this compound in wood were effective, resulting in 100% mortality of termites in laboratory tests within a specific timeframe usda.gov. Untreated or non-permethrin treated samples in these tests showed low mortality and greater mass loss usda.gov.
Research has also compared the efficacy of this compound with other termiticides. While some studies suggest other pyrethroids like cythis compound (B145020) or bifenthrin (B131952) may be effective at lower concentrations against certain termite species, this compound has been shown to perform better than some other insecticides in terms of termite mortality and resistance to leaching from treated wood drtoddshupe.comicup.org.uk. This compound exhibits a dual mode of action in termite control, possessing both repellent activity and contact toxicity drtoddshupe.comusda.gov. Termites are irritated by and tend to avoid material treated with this compound drtoddshupe.com.
Studies have also explored different methods of impregnating wood with this compound for termite control, such as using supercritical carbon dioxide (scCO2). Research indicates that this method can effectively impregnate timbers, including those considered refractory to conventional treatments, and the efficacy of this compound against termites is maintained researchgate.netresearchgate.net.
Research findings on this compound efficacy in termite control include:
Studies showing complete mortality of Reticulitermes flavipes exposed to southern yellow pine blocks treated with varying concentrations of this compound in AWPA E1 tests usda.gov.
Comparisons with other termiticides indicating this compound's effectiveness, although optimal concentrations may vary depending on the termite species and comparison compound drtoddshupe.comicup.org.uk.
Investigations into the repellent nature of this compound, demonstrating that termites may avoid treated areas drtoddshupe.combioone.orgnih.gov.
Evaluation of different treatment methods like scCO2 impregnation, showing maintained this compound efficacy against termites researchgate.netresearchgate.net.
Data from research on this compound treated wood efficacy against Reticulitermes flavipes in an AWPA E1 test showed significant differences between treated and untreated wood. usda.gov
| Treatment Type | Mass Loss (%) | Termite Mortality (%) |
| Water Control | High | Low |
| This compound Treated | No Mass Loss | 100 |
Based on data from an AWPA E1 no-choice test usda.gov.
Further research has examined the transfer of this compound among termites, suggesting that contact transfer of repellent termiticides like this compound may require higher donor percentages for significant recipient mortality compared to non-repellent compounds bioone.org.
Indoor Insect Control
This compound is widely used for controlling various indoor insects, including common household pests like mosquitoes, ants, and cockroaches, as well as insects that infest stored products or damage materials wikipedia.orgthegoodscentscompany.comresearchgate.netnih.govbioone.org. Its effectiveness as a broad-spectrum insecticide makes it a common active ingredient in household insecticide products orst.eduresearchgate.netbioone.org.
Studies have assessed the efficacy of this compound-based products against indoor insect populations. For example, research evaluating commercially available household this compound aerosols demonstrated varying levels of knockdown and mortality against mosquitoes (Culex quinquefasciatus) depending on the product and concentration bioone.org. Some products achieved 100% mortality within a relatively short time frame bioone.org.
The persistence of this compound in indoor environments contributes to its effectiveness in indoor insect control. Studies have shown that this compound can persist on indoor surfaces and in house dust for considerable periods after application wikipedia.orgresearchgate.netresearchgate.net. Research measuring this compound concentrations in house dust and airborne particles after pest control operations found that this compound levels increased significantly after application and, while decreasing over time, were still detectable months later researchgate.net.
Research findings related to indoor insect control with this compound include:
Evaluations of household aerosol products showing efficacy against mosquitoes, with varying mortality rates based on concentration and time bioone.org.
Studies on the persistence of this compound indoors, indicating its presence in house dust and on surfaces for extended periods wikipedia.orgresearchgate.netresearchgate.net.
Detection of this compound as a common indoor pesticide in studies assessing household contamination nih.govresearchgate.net.
A study evaluating the efficacy of ten commercial household this compound products against Culex quinquefasciatus mosquitoes demonstrated the following mortality rates at different time points for products with varying this compound concentrations: bioone.org
| This compound Concentration (%) | Mortality at 15 min (%) | Mortality at 60 min (%) | Mortality at 120 min (%) |
| 0.05 | < 100 | < 100 | 95 |
| 0.10 | < 100 | < 100 | 80 |
| 0.20 | 100 | 100 | 100 |
| 0.23 | < 100 | 100 | 100 |
| 0.25 | 100 | 100 | 100 |
| 0.40 | < 100 | 100 | 100 |
| 0.50 | < 100 | 100 | 100 |
Selected data points based on reported findings bioone.org. Note that specific product names are omitted as per instructions.
The presence of this compound in indoor environments has been consistently documented in research assessing household pesticide contamination, highlighting its role in controlling indoor pest populations nih.govresearchgate.net.
Emerging Research Areas and Future Directions
Integrated Pest Management (IPM) Strategies Incorporating Permethrin (B1679614)
Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to minimize risks to human health and the environment while effectively managing pest populations. Research is exploring how this compound can be strategically incorporated into IPM programs to enhance their effectiveness and sustainability. This includes understanding insect movement behaviors to inform IPM decisions, as the mobility of pests can influence the success of control efforts and contribute to re-infestation mdpi.com. For instance, studies have noted that the high mobility of certain insects, like psocids, can contribute to their resistance to pesticides such as this compound and phosphine, highlighting the need to consider mobility in IPM strategies mdpi.com.
Novel approaches within IPM involve the use of this compound in conjunction with other methods. Research has investigated the efficacy of this compound-coated nets for protecting stored grain from insect infestations, demonstrating promising knock-down values against pests like Sitophilus oryzae. researchgate.net This suggests a potential sustainable strategy for limiting food losses, particularly in resource-limited settings. researchgate.net While this compound is considered a tool in IPM, particularly for applications like treating clothing and gear to repel ticks and mosquitoes, research continues to confirm its effects on tick mobility. cornell.edu The development of more sustainable and targeted this compound applications is a growing trend within the market, reflecting a move towards minimizing environmental impact while maintaining efficacy. openpr.com
Novel Formulations and Delivery Systems for Targeted Efficacy
Advancements in formulation and delivery systems are a key area of research for this compound, aiming to improve its targeted efficacy, reduce the required dosage, and minimize off-target exposure. Technological advancements, such as microencapsulation and nanoformulations, are contributing to market growth and offering new opportunities for enhanced delivery. openpr.com
Research has focused on developing novel topical formulations. One study explored encapsulating this compound in proniosomes dispersed in powder and microemulsion-based hydrogel bases for treating scabies. researchgate.net The microemulsion-based hydrogel formulation demonstrated better stability and clinical effectiveness compared to the powder form. researchgate.net Another area of investigation involves the use of lipid nanocapsules as carriers for insecticides, showing effectiveness against this compound-resistant head lice. conicet.gov.ar These novel formulations, such as ivermectin lipid-based nanocarriers, have demonstrated faster mortality responses compared to commercial this compound lotions in laboratory settings. conicet.gov.ar
Nanoparticle formulations of this compound are also being explored. Water-dispersible nanothis compound has been investigated for larvicidal applications, showing a lower LC50 against Culex quinquefasciatus compared to bulk this compound. capes.gov.br This suggests that nanoformulations could serve as potent and selective larvicides. capes.gov.br The use of nanoparticulate carriers in topical applications is a promising strategy for improving drug penetration, targeting, stability, and retention, which is relevant for this compound delivery to the skin. nih.gov Controlled release systems, such as this compound-loaded ear tags, have also been studied to evaluate their effectiveness and duration of action against pests. nih.gov
Understanding Long-Term Ecological Impacts in Diverse Ecosystems
Understanding the long-term ecological impacts of this compound in diverse ecosystems is a critical area of ongoing research. While pyrethroids like this compound are often considered safer alternatives to other insecticides, their widespread use has led to ubiquitous environmental contamination, raising ecological concerns. frontiersin.org
Studies are investigating the effects of this compound on various non-target organisms across different environments. Research on freshwater streams has examined the impacts of this compound on aquatic organisms, including invertebrates and fish fry. ca.gov While some studies in controlled stream environments showed lower this compound residues than acutely toxic levels, there was an increase in drifting aquatic invertebrates following treatment. ca.gov
Advanced Toxicological Modeling and In Silico Approaches
Advanced toxicological modeling and in silico approaches are increasingly being utilized to evaluate the potential risks of this compound and its formulations, offering alternatives to traditional animal testing. oup.com These methods help in predicting the internal dose of chemicals in target tissues and assessing potential toxicological endpoints. oup.com
In silico studies using platforms like ProTox-II are being conducted to predict oral acute toxicity, organ toxicity, immunotoxicity, and genetic toxicity endpoints of synthetic pyrethroids, including this compound. researchgate.net These studies can provide insights into the potential toxicity profile of this compound, for example, suggesting potential immunotoxic and mutagenic activity in certain models. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) modeling is being developed and refined to assess age-related pharmacokinetic differences for pyrethroids in humans and to support risk assessment. oup.com Life-stage IVIVE-PBPK modeling provides a platform to incorporate species and age-specific profiles for evaluating internal dosimetry. oup.com The combination of in vitro and in silico approaches also shows potential in ecotoxicology hazard assessment, with in silico models being used to adjust in vitro data for better concordance with in vivo toxicity results, potentially reducing the need for animal testing. oup.com Integrated in silico models are also being developed to predict human repeated dose toxicity, contributing to the safety assessment of chemicals. europa.eu
Bioremediation and Detoxification Strategies for Environmental Contamination
Given the ubiquitous presence of this compound as an environmental contaminant in soil and water, research into bioremediation and detoxification strategies is crucial. nih.govfrontiersin.org Bioremediation, which utilizes the metabolic activity of pesticide-degrading microorganisms, has emerged as a promising and eco-friendly approach for cleaning up contaminated environments. frontiersin.orgnih.govfrontiersin.orgiastate.edu
Studies have isolated bacterial strains capable of degrading this compound. For example, Acinetobacter baumannii strain ZH-14, isolated from sewage sludge, has demonstrated the ability to completely degrade this compound within a few days under optimized conditions. nih.govfrontiersin.org This strain can also degrade other synthetic pyrethroids, highlighting its potential for broader bioremediation applications in both terrestrial and aquatic environments. nih.govfrontiersin.org Research has identified intermediate metabolites in the this compound degradation pathway by this strain, such as 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde (B142659). nih.govfrontiersin.org
The kinetics of this compound degradation by bacterial strains have been investigated, showing concentration-dependent degradation. nih.govfrontiersin.org Bioaugmentation of contaminated soils with these strains has been shown to significantly enhance this compound degradation. nih.govfrontiersin.org Phytoremediation, using plants in conjunction with soil bacteria, is another strategy being explored for detoxifying environments contaminated with pesticides like this compound. dergipark.org.tr Certain bacterial strains, such as Bacillus subtilis, in combination with plants like maize, have shown promising removal performance for this compound in agricultural soils. dergipark.org.tr
Q & A
Basic Research Questions
Q. How to determine suitable permethrin concentrations for chronic toxicity studies in aquatic models?
- Method: Use semi-static acute toxicity tests (e.g., OECD protocols) to establish concentration-response lethality curves. Include ANOVA to evaluate interactions between treatment (e.g., 1 µg/L vs. 10 µg/L), generation (F0, F1, F2), and sex. Normalize concentrations by organ-specific lipidomic data (e.g., brain, liver, gonads) to account for tissue variability .
- Key Considerations: Ensure exposure durations align with life stages (e.g., fish embryos) and validate concentrations using mortality rates and sublethal endpoints.
Q. What methods are recommended to assess this compound's neurotoxic effects on sodium channels?
- Method: Employ voltage-clamp electrophysiology to measure sodium ion flux in nerve cells. This technique quantifies this compound-induced excitation by analyzing ion channel kinetics, as demonstrated in Aedes aegypti studies .
- Validation: Compare results with in vitro assays using mammalian neuronal cell lines to evaluate species-specific sensitivity.
Q. How to statistically validate this compound resistance ratios in insect bioassays?
- Method: Apply probit analysis to calculate LC₅₀ values and resistance ratios (e.g., F1 vs. parent strains). Use chi-square tests to assess heterogeneity in backcross and F2 generations, which may indicate genetic segregation of resistance traits .
- Data Interpretation: Report 95% confidence intervals and slopes of probit lines to confirm model adequacy.
Advanced Research Questions
Q. How to resolve contradictions in this compound's carcinogenicity across rodent studies?
- Method: Critically evaluate study designs, including dosage (e.g., 20–5,000 ppm in diet) and species-specific metabolic pathways. For example, mouse studies showing lung tumors may require cross-validation with rat models, which lack sufficient oncogenic evidence at lower doses .
- Limitations: Address confounding factors (e.g., spontaneous tumors in controls) and prioritize studies adhering to OECD chronic exposure guidelines.
Q. What strategies are effective for analyzing genetic segregation patterns in this compound-resistant populations?
- Method: Conduct reciprocal crosses (e.g., R × S strains) and backcross experiments to map resistance inheritance. Use chi-square tests to detect deviations from Mendelian ratios, which may indicate polygenic resistance or epistatic interactions .
- Case Study: In soybean loopers, F1 hybrids showed intermediate tolerance (17.2-fold vs. S strain), while backcrosses exhibited significant heterogeneity (χ² > critical value), suggesting complex genetic mechanisms.
Q. How to design multi-pollutant models to evaluate this compound's association with thyroid cancer?
- Method: Integrate epidemiological data with in vitro thyroid hormone assays. Control for confounders (e.g., co-exposure to endocrine disruptors) and use logistic regression to isolate this compound-specific effects. Preliminary findings suggest elevated odds ratios but require replication with larger cohorts .
- Validation: Pair human data with rodent models to assess dose-response relationships and mechanistic pathways (e.g., hormone disruption).
Data Contradiction Analysis
Q. How to reconcile conflicting results in this compound resistance bioassays with synergists like piperonyl butoxide (PB)?
- Approach: Re-analyze dose-mortality data using probit models with and without PB. Significant χ² values in backcross + PB cohorts (e.g., Table 3.1 in ) suggest metabolic enzyme involvement (e.g., cytochrome P450). Validate via enzyme inhibition assays .
Q. Why do carcinogenicity findings vary between mice and rats in chronic this compound studies?
- Hypothesis: Species-specific differences in this compound metabolism (e.g., esterase activity in rats vs. oxidative pathways in mice). Test via comparative pharmacokinetic studies and metabolite profiling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
